Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZECTXBOVJVCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682492 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-85-2 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
An In-Depth Technical Guide to the
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate, a key intermediate in pharmaceutical research and drug development. The synthesis is approached via a robust two-step process, beginning with the selective N-ethylation of 2-amino-5-bromopyridine, followed by the protection of the resulting secondary amine using di-tert-butyl dicarbonate. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental procedures, and outlines methods for product characterization and validation. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
This compound is a valuable heterocyclic building block. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the Boc-protected ethylamine moiety serves as a masked nucleophile or a structural component in more complex target molecules. 2-Amino-5-bromopyridine and its derivatives are recognized as important pharmaceutical intermediates for developing inhibitors for kinases and agents for treating a variety of diseases, including autoimmune and cardiovascular conditions[1].
Our synthetic strategy is centered on a logical and high-yielding two-step sequence:
-
Synthesis of the Intermediate: N-ethyl-5-bromopyridin-2-amine is prepared from commercially available 2-amino-5-bromopyridine. While direct alkylation is possible, a more controlled and selective approach is reductive amination, which minimizes the risk of over-alkylation.
-
Boc Protection: The secondary amine of the intermediate is protected with a tert-butoxycarbonyl (Boc) group. This is achieved through reaction with di-tert-butyl dicarbonate ((Boc)₂O), a widely used reagent for its efficiency and the mild conditions required for both introduction and subsequent removal of the protecting group[2][3].
This guide focuses on providing a self-validating protocol, where the rationale behind each step contributes to the overall success and reproducibility of the synthesis.
Reaction Pathways and Mechanistic Insights
The overall synthetic workflow is depicted below. The process begins with the formation of an imine from 2-amino-5-bromopyridine and acetaldehyde, which is then reduced in situ to the secondary amine. This intermediate is then subjected to Boc protection.
Caption: High-level workflow for the synthesis of the target compound.
Mechanism of Boc Protection
The N-tert-butoxycarbonylation of an amine is a cornerstone of modern organic synthesis[4]. The reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). The mechanism proceeds as follows:
-
The secondary amine nitrogen of N-ethyl-5-bromopyridin-2-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).
-
This addition forms an unstable tetrahedral intermediate.
-
The intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, which together form the stable leaving group. The desired N-Boc protected product is formed.
-
The base (e.g., TEA) is present to neutralize any acidic byproducts, driving the reaction to completion. While DMAP is a highly effective catalyst, it can sometimes promote side reactions with primary amines, though it is generally efficient for secondary amines[4][5].
Caption: Simplified mechanism for the Boc protection of a secondary amine.
Detailed Experimental Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Brominated aromatic compounds are potentially toxic and should be handled with care.
Part A: Synthesis of N-ethyl-5-bromopyridin-2-amine
This procedure utilizes a reductive amination approach, which offers high selectivity for mono-alkylation.
Table 1: Reagents and Materials for Part A
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromopyridine | 173.01 | 5.00 g | 28.9 |
| Dichloroethane (DCE) | 98.96 | 100 mL | - |
| Acetaldehyde | 44.05 | 1.91 g (2.43 mL) | 43.4 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 9.18 g | 43.4 |
| Saturated aq. Sodium Bicarbonate | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (5.00 g, 28.9 mmol) and dichloroethane (100 mL). Stir at room temperature until the solid is fully dissolved.
-
Add acetaldehyde (2.43 mL, 43.4 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (9.18 g, 43.4 mmol) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
-
The crude N-ethyl-5-bromopyridin-2-amine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Part B:
This step involves the protection of the synthesized secondary amine using (Boc)₂O.
Table 2: Reagents and Materials for Part B
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-ethyl-5-bromopyridin-2-amine | 201.06 | 5.81 g (crude) | ~28.9 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Triethylamine (TEA) | 101.19 | 6.04 mL | 43.4 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.55 g | 34.7 |
| Deionized Water | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Procedure:
-
Dissolve the crude N-ethyl-5-bromopyridin-2-amine (assuming 100% conversion from Part A, ~28.9 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Add triethylamine (6.04 mL, 43.4 mmol) to the solution, followed by the addition of di-tert-butyl dicarbonate (7.55 g, 34.7 mmol).
-
Stir the reaction at room temperature for 8-12 hours. The reaction should be monitored by TLC until the starting amine is consumed[6].
-
Once the reaction is complete, wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation[7].
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid or viscous oil.
Characterization and Validation
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H), the ethyl group (a quartet and a triplet), and the protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺ and a characteristic isotopic pattern for a monobrominated compound.
-
Purity: Assessed by HPLC or quantitative NMR. A typical purity for use in subsequent synthetic steps is >96%[8].
Table 3: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid or viscous oil[]. |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ |
| Molecular Weight | 301.18 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.4 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H), ~3.8 (q, 2H), ~1.5 (s, 9H), ~1.2 (t, 3H). (Predicted based on similar structures). |
| MS (ESI+) | m/z: 301.05, 303.05 [M+H]⁺, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |
Conclusion
This guide outlines a reliable and well-rationalized synthesis for this compound. By employing a selective reductive amination followed by a standard Boc protection, this protocol provides a high-yielding pathway to a versatile building block crucial for medicinal chemistry and drug discovery. The detailed procedural steps and mechanistic explanations are intended to equip researchers with the knowledge to execute this synthesis confidently and effectively.
References
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
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Supporting Information for a publication detailing characterization of Boc-protected compounds. [Link]
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A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS, 1994. [Link]
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(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech. [Link]
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tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Appchem. [Link]
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tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. [Link]
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Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
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Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. [Link]
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
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tert-Butyl carbamate - Optional[1H NMR]. SpectraBase. [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
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¹H NMR spectrum obtained for ethyl carbamate. ResearchGate. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives. Semantic Scholar. [Link]
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Physico-chemical properties of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
An In-depth Technical Guide to the Physico-chemical Properties of tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful development programs are built. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents. This compound represents a key heterocyclic building block, offering synthetic handles for diversification and structural elaboration. Its utility in a research and development setting is, however, fundamentally dictated by its physico-chemical properties. These attributes—lipophilicity, acidity, solubility, and thermal stability—govern a molecule's journey from the laboratory bench to a potential therapeutic candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth analysis of the core physico-chemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind the experimental methodologies used for characterization. Each protocol is presented as a self-validating system, grounded in established scientific principles, to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this compound.
Core Molecular Attributes
The foundational step in characterizing any chemical entity is to establish its precise identity. The structural features of this compound—a brominated pyridine ring, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group—all contribute to its unique chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | N/A |
| CAS Number | 915720-71-7 (for the (S)-enantiomer) | [1][2][3] |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [3][4] |
| Molecular Weight | 301.18 g/mol | [3] |
| Purity | Typically ≥96% | [4] |
Lipophilicity Analysis: The Partition Coefficient (logP)
Lipophilicity is a critical parameter in drug design, profoundly influencing a compound's ability to cross biological membranes, its binding affinity to targets, and its metabolic profile. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent at equilibrium.[5]
While a computed value (XLogP3) of 1.8 has been reported for a structurally similar compound, experimental determination is paramount for accuracy.[6] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and high-throughput alternative to the traditional shake-flask method for determining logP.[7][8]
Experimental Protocol: logP Determination by RP-HPLC
The principle behind this method is the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10] Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.
Step-by-Step Methodology:
-
System Preparation: Utilize an HPLC system equipped with a C18 column (a common nonpolar stationary phase) and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good peak shape and retention.
-
Calibration Curve Construction:
-
Select a series of 5-7 reference standards with well-established and varied logP values (e.g., from -1 to 5).
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .
-
Plot the known logP values of the standards against their corresponding log(k') values. A linear relationship should be observed. This calibration curve is the self-validating core of the protocol.[8]
-
-
Sample Analysis:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the sample into the HPLC system under the identical conditions used for the standards.
-
Record its retention time and calculate its log(k') value.
-
-
logP Calculation: Interpolate the log(k') value of the target compound onto the calibration curve to determine its experimental logP.
Causality Insight: The choice of a C18 column and an aqueous/organic mobile phase mimics the partitioning behavior between a lipid bilayer and the aqueous environment of the body. Using a calibration curve with known standards accounts for system-specific variations, ensuring the trustworthiness of the measurement.[7]
Caption: Workflow for logP determination via RP-HPLC.
Acidity/Basicity Profile: pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug candidates, pKa values are critical as they dictate the ionization state of the molecule at a given pH.[11] The ionization state influences solubility, permeability, and receptor binding. For this compound, the pyridine nitrogen atom is expected to be basic and will be protonated at acidic pH values.
Potentiometric titration is a highly accurate method for determining pKa.[12][13] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: pKa Determination by Potentiometric Titration
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This step is crucial for the accuracy of all subsequent measurements.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent system. Due to potentially low aqueous solubility, a co-solvent system (e.g., 20% acetonitrile in water) may be necessary.[12]
-
The final concentration should be in the range of 1-10 mM.
-
Maintain a constant ionic strength in the solution by adding an inert salt like potassium chloride (KCl) to a concentration of ~0.15 M. This minimizes activity coefficient fluctuations.[13]
-
-
Titration:
-
Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[13]
-
As the compound is a base (due to the pyridine nitrogen), the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the basic pyridine has been neutralized by the acid titrant. This point corresponds to the inflection point on the titration curve.
-
For more precise determination, calculate the first or second derivative of the curve; the peak of the derivative plot indicates the equivalence point. The half-equivalence point can then be accurately located.[14]
-
Causality Insight: Maintaining constant temperature and ionic strength ensures that the determined pKa is a true thermodynamic constant under the specified conditions. Removing CO₂ is critical because it forms carbonic acid in water, which would consume the base and lead to an inaccurate pKa measurement for the target compound.
Caption: Experimental workflow for pKa determination.
Solubility Characteristics
Aqueous solubility is a make-or-break parameter for many drug candidates, especially those intended for oral administration.[15] Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of ionizable compounds like this compound is highly pH-dependent.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Step-by-Step Methodology:
-
System Setup: Prepare a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that equilibrium with the solid state has been achieved.[17]
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical to avoid overestimating the solubility.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[17]
-
-
Data Reporting: Report the solubility at each pH value in units such as mg/mL or µM.
Causality Insight: This method is designed to measure the true thermodynamic solubility because it allows the system to reach a stable equilibrium between the dissolved and solid states.[17] Testing across a pH range is essential for an ionizable compound, as its solubility will be significantly higher at pH values below its pKa, where the protonated, more polar form predominates.
Caption: Shake-flask method for solubility determination.
Thermal Properties: Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for both identification and purity assessment.[19] Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impurities tend to depress and broaden the melting range.
Experimental Protocol: Melting Point Determination by Capillary Method
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals.
-
Capillary Loading:
-
Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus (e.g., a DigiMelt or similar device).
-
Rapid Ramp (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get a rough estimate.[22]
-
Slow Ramp (Analytical): Allow the block to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2°C/min). A slow ramp rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[20]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid particle melts (completion of melting).
-
The result is reported as a melting range (e.g., 120.5 - 121.0°C).
-
Causality Insight: The depression and broadening of the melting range by impurities is a colligative property. The impurity disrupts the crystal lattice of the main compound, requiring less energy (a lower temperature) to break the intermolecular forces. This makes melting point a highly reliable and straightforward indicator of purity.[19]
Safety and Handling
As a novel or research-grade chemical, comprehensive toxicological data for this compound is often limited. A Safety Data Sheet (SDS) for the (S)-enantiomer indicates that hazard classifications are not fully established.[2] Therefore, the compound should be handled with care, adhering to standard laboratory safety protocols for chemicals of unknown toxicity.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23]
Conclusion
The physico-chemical properties of This compound are integral to its successful application in research and drug development. A thorough understanding of its lipophilicity (logP), ionization constant (pKa), solubility, and thermal stability provides the predictive power to guide synthetic strategy, design relevant biological assays, and anticipate potential formulation challenges. By employing robust, self-validating experimental protocols as detailed in this guide, researchers can generate the high-quality data necessary to unlock the full potential of this versatile chemical building block.
References
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Chem Pure. tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95%. Available at: [Link]
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Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Appchem. tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Available at: [Link]
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Pharmapproach. SOP for pH-Solubility Profiling of Drug Candidates. Available at: [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available at: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available at: [Link]
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Slideshare. Solubility & Method for determination of solubility. Available at: [Link]
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NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available at: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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University of South Alabama. Experiment 1 - Melting Points. Available at: [Link]
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Acros PharmaTech Limited. SAFETY DATA SHEET - (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available at: [Link]
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A Technical Guide to tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate (CAS No. 1032758-85-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate is a strategically important substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique trifunctional architecture—a pyridine ring, a bromine atom, and a Boc-protected secondary amine—offers a confluence of chemical handles that can be selectively manipulated to construct diverse molecular scaffolds.
The 5-bromopyridine moiety is a common feature in many biologically active compounds, where the bromine atom can act as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The N-ethyl-N-Boc-amino group at the 2-position provides a protected secondary amine that can be deprotected under specific conditions to reveal a nucleophilic site for subsequent derivatization. This combination makes the compound a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
This technical guide provides an in-depth overview of the physicochemical properties, a plausible synthesis strategy, safety and handling protocols, and the applications of this compound in modern medicinal chemistry.
Physicochemical Properties
A comprehensive table of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1032758-85-2 | [5] |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [5] |
| Molecular Weight | 301.18 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | Inferred from supplier data |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step 1: N-Ethylation of 2-Amino-5-bromopyridine
The initial step involves the selective mono-N-ethylation of 2-amino-5-bromopyridine. This transformation is typically achieved by treating the starting material with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base and an aprotic polar solvent.
-
Causality of Experimental Choices:
-
Base (e.g., Sodium Hydride - NaH): A strong base like NaH is chosen to deprotonate the amino group of 2-amino-5-bromopyridine, forming a more nucleophilic amide anion. This significantly enhances the rate of the subsequent SN2 reaction with the ethylating agent.
-
Solvent (e.g., N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for this reaction as it can dissolve the reactants and effectively solvate the sodium cation, leaving the amide anion more exposed and reactive.
-
Reaction Control: Careful control of stoichiometry (typically a slight excess of the ethylating agent) and reaction temperature is crucial to favor mono-ethylation and minimize the formation of the di-ethylated byproduct.
-
Step 2: N-Boc Protection of N-Ethyl-5-bromopyridin-2-amine
The second step is the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust protection strategy in organic synthesis.
-
Causality of Experimental Choices:
-
Boc Source (Di-tert-butyl dicarbonate - (Boc)₂O): (Boc)₂O is the most common and efficient reagent for introducing the Boc protecting group. It reacts readily with the secondary amine.
-
Base (e.g., Triethylamine - TEA, 4-Dimethylaminopyridine - DMAP): A non-nucleophilic base like triethylamine is used to scavenge the acidic byproduct (tert-butanol and CO₂) of the reaction. A catalytic amount of DMAP is often added to accelerate the reaction, especially for less nucleophilic amines.
-
Solvent (e.g., Dichloromethane - DCM): DCM is a common solvent for Boc protection as it is relatively inert and dissolves both the starting material and the Boc anhydride.
-
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-Ethyl-5-bromopyridin-2-amine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous DMF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add ethyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-ethyl-5-bromopyridin-2-amine.
Step 2: Synthesis of this compound
-
To a solution of N-ethyl-5-bromopyridin-2-amine (1.0 eq.) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of various pharmaceutical agents.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2] The N-ethyl group can provide additional hydrophobic interactions within the kinase active site, and the bromine atom serves as a key attachment point for building out the rest of the inhibitor molecule through cross-coupling reactions.
-
Heterocyclic Scaffolds: This compound is a precursor for the synthesis of more complex heterocyclic systems. The pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions to form fused ring systems, which are often found in biologically active molecules.
Illustrative Role in a Hypothetical Kinase Inhibitor Synthesis:
Caption: A generalized workflow for the use of the title compound in kinase inhibitor synthesis.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, information from structurally related compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at -20°C is recommended.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure, featuring a Boc-protected secondary amine and a reactive bromine handle on a pyridine core, provides chemists with a powerful tool for the construction of complex molecular architectures. A logical and efficient synthetic pathway can be readily devised, and its utility as a precursor to high-value compounds, such as kinase inhibitors, is evident. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for novel and targeted therapeutics continues to grow, the importance of such strategically designed intermediates in the drug discovery pipeline is undeniable.
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- (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech.
- tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95%. Chem Pure.
- SAFETY DATA SHEET. Fisher Scientific. (2010). Note: This reference is for a related carbamate and is used for general safety guidance.
- CAS 1346819-53-1 | tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. MFCD29037117.
- tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 1032758-85-2. Appchem.
- SAFETY DATA SHEET S 758. ConRo.
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- Synthesis of 2-Amino-5-bromopyridine.
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- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
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An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
This guide provides a comprehensive walkthrough for the structural elucidation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are grounded in established analytical techniques, ensuring scientific integrity and reproducible results.
Introduction and Synthetic Strategy
This compound is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2] The structural backbone combines a brominated pyridine ring, an ethylamino group, and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount to ensure its purity and confirm its identity before its use in further synthetic steps.
The synthesis of the title compound logically starts from 2-amino-5-bromopyridine. This precursor is a common building block in organic synthesis and can be prepared by the bromination of 2-aminopyridine.[2][3] The synthesis would then proceed through N-ethylation of the amino group followed by protection with a Boc group. Each of these steps requires careful monitoring and characterization to ensure the desired product is obtained.
Analytical Workflow for Structural Confirmation
A multi-technique approach is essential for the unambiguous structure elucidation of organic molecules. For this compound, the primary analytical tools are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This combination provides detailed information about the carbon-hydrogen framework and the overall molecular weight and elemental composition.
Figure 1: A generalized workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration).
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-butyl (Boc group) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.[4] |
| Ethyl -CH₃ | ~1.2 | Triplet | 3H | These protons are coupled to the adjacent methylene (-CH₂-) group. |
| Ethyl -CH₂- | ~3.6 | Quartet | 2H | These protons are adjacent to both the nitrogen and the methyl group. |
| Pyridine H-3 | ~7.7 | Doublet | 1H | This proton is coupled to H-4. |
| Pyridine H-4 | ~7.9 | Doublet of doublets | 1H | This proton is coupled to both H-3 and H-6. |
| Pyridine H-6 | ~8.4 | Doublet | 1H | This proton is coupled to H-4. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Using a pipette, transfer the solution into a clean NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters are generally sufficient.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ethyl -CH₃ | ~14 | Aliphatic carbon. |
| tert-butyl -CH₃ | ~28 | The three equivalent methyl carbons of the Boc group.[5] |
| Ethyl -CH₂- | ~45 | Aliphatic carbon attached to nitrogen. |
| tert-butyl quaternary C | ~80 | Quaternary carbon of the Boc group.[6] |
| Pyridine C-5 | ~115 | Carbon bearing the bromine atom. |
| Pyridine C-3 | ~123 | Aromatic carbon. |
| Pyridine C-4 | ~140 | Aromatic carbon. |
| Pyridine C-6 | ~148 | Aromatic carbon. |
| Pyridine C-2 | ~155 | Carbon attached to the nitrogen of the carbamate. |
| Carbamate C=O | ~155 | Carbonyl carbon of the Boc group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Processing and Analysis: Process the data and assign the chemical shifts to the respective carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Expected HRMS Data:
-
Molecular Formula: C₁₂H₁₇BrN₂O₂
-
Exact Mass: The calculated exact mass for the [M+H]⁺ ion will be approximately 301.0546 and 303.0526, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.[7]
Fragmentation Pattern in Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can provide structural information through fragmentation.
Expected Fragmentation Pathways:
A common fragmentation for Boc-protected amines is the loss of the tert-butyl group or isobutylene.[8] Another likely fragmentation is the cleavage of the ethyl group. The bromine atom on the pyridine ring will also influence the fragmentation pattern.
Figure 2: Potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI).
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic pattern. If fragmentation analysis is desired, perform MS/MS experiments.
Data Integration and Structural Confirmation
The final step in structure elucidation is the integration of all analytical data. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The chemical shifts and coupling patterns in the ¹H NMR should correspond to the proposed connectivity, and the ¹³C NMR should account for all carbon atoms in the molecule. The fragmentation pattern in the mass spectrum should also support the proposed structure.
By systematically applying these well-established analytical techniques and carefully interpreting the resulting data, the structure of this compound can be unambiguously confirmed, ensuring its suitability for subsequent applications in research and development.
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An In-depth Technical Guide to Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a key intermediate in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, outlines a detailed synthetic pathway with mechanistic insights, explores its strategic application in pharmaceutical research, details analytical characterization techniques, and provides essential safety protocols.
Executive Summary: A Versatile Scaffold in Modern Drug Design
This compound is a strategically designed heterocyclic building block. It combines three critical pharmacophoric elements: a bromopyridine ring, an ethylamino linker, and a tert-butoxycarbonyl (Boc) protecting group. The pyridine ring is a prevalent motif in numerous approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl groups. The bromine atom at the 5-position serves as a crucial vector for further synthetic elaboration, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The Boc-protected ethylamine side chain provides a stable, yet readily cleavable, handle for subsequent amide bond formation or reductive amination, allowing for the controlled assembly of more complex molecular architectures. The inherent properties of the Boc group—stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions—make it an indispensable tool in multi-step organic synthesis.[1][2] Consequently, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate enabling the efficient synthesis of diverse compound libraries for screening and the development of novel therapeutic agents.[2][3]
Physicochemical and Molecular Properties
The molecular characteristics of this compound define its behavior in synthetic and biological systems. Its molecular weight and other key computed properties are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | - |
| Molecular Weight | 301.18 g/mol | Calculated |
| IUPAC Name | tert-butyl (5-bromopyridin-2-yl)(ethyl)carbamate | - |
| CAS Number | Not assigned; related structures exist | - |
| Appearance | Expected to be a white to off-white solid or oil | Inferred from analogs[] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate) | Inferred from structure |
| XLogP3 (Predicted) | ~3.0 - 3.5 | Inferred from analogs |
Note: Experimental data for this specific compound is not widely published. Properties are based on its chemical structure and data from closely related analogs like tert-butyl N-(5-bromopyridin-2-yl)carbamate.[][5]
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This strategy involves the initial protection of the primary amine, followed by its alkylation.
Step 1: Boc Protection of 2-Amino-5-bromopyridine
The initial step is the protection of the exocyclic amine of 2-amino-5-bromopyridine[6] using di-tert-butyl dicarbonate (Boc₂O). This reaction is standard for amine protection and proceeds reliably.[1]
-
Reaction: 2-Amino-5-bromopyridine + (Boc)₂O → tert-butyl N-(5-bromopyridin-2-yl)carbamate
-
Reagents & Solvents: 2-amino-5-bromopyridine, di-tert-butyl dicarbonate (1.1 eq.), a suitable base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic), and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Mechanism: The base deprotonates the aminopyridine, increasing its nucleophilicity. The activated amine then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol, carbon dioxide, and the protonated base.
Step 2: N-Alkylation of the Boc-Protected Amine
The second step involves the alkylation of the newly formed carbamate's nitrogen atom. The Boc group sufficiently acidifies the N-H proton, allowing it to be removed by a strong, non-nucleophilic base.
-
Reaction: tert-butyl N-(5-bromopyridin-2-yl)carbamate + Ethyl Halide → this compound
-
Reagents & Solvents: The Boc-protected intermediate, a strong base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), an alkylating agent such as ethyl iodide or ethyl bromide, and a polar aprotic solvent like dimethylformamide (DMF) or THF.[7][8]
-
Causality of Choices:
-
Base Selection: Sodium hydride is a powerful, irreversible base that ensures complete deprotonation of the carbamate nitrogen, driving the reaction forward.[7][8] Cesium carbonate is a milder alternative that often enhances reactivity in N-alkylation reactions through the "cesium effect," which involves the formation of a more reactive, loosely-bound ion pair.[8]
-
Solvent: DMF is an ideal solvent as it is polar aprotic, effectively solvates the ions involved, and has a high boiling point, allowing for heating if the reaction is sluggish at room temperature.[7][8]
-
Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide due to the lower bond dissociation energy of the C-I bond, often resulting in faster reaction times or the ability to conduct the reaction at lower temperatures.
-
Detailed Experimental Protocol
-
Protection: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in THF (0.2 M) at 0 °C, add triethylamine (1.5 eq.) followed by a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl N-(5-bromopyridin-2-yl)carbamate[] can be purified by column chromatography or used directly if sufficiently pure.
-
Alkylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl N-(5-bromopyridin-2-yl)carbamate (1.0 eq.) in DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add ethyl iodide (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the title compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
The title compound is a quintessential example of a "building block" molecule, engineered for use in the modular construction of potential drug candidates. Its utility stems from the orthogonal reactivity of its functional groups.
Role as a Key Intermediate
The primary application is in the synthesis of more complex molecules where the Boc-protected ethylamino-bromopyridine moiety is required. The bromine atom is the principal site for modification, typically via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkynyl groups, which are fundamental for exploring the structure-activity relationship (SAR) of a drug scaffold.
Once the core of the target molecule is assembled, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) in DCM. The liberated secondary amine is then available for further functionalization, such as forming an amide bond with a carboxylic acid, participating in a reductive amination, or acting as a basic center for salt formation.
Caption: Strategic application of the title compound in multi-step drug synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing a small amount of an acid modifier like formic acid for better peak shape.[9][10][11][12][13] Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature, showing two peaks separated by 2 m/z units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation by showing the number, connectivity, and chemical environment of all protons. Expected signals would include the characteristic singlet for the nine tert-butyl protons (~1.5 ppm), multiplets for the ethyl group protons, and distinct signals in the aromatic region for the three protons on the pyridine ring.
-
¹³C NMR: Complements the ¹H NMR by showing all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate and the carbons of the pyridine ring.
-
Safety and Handling Protocols
As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous brominated pyridines provide a reliable guide for safe handling.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[16][18]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][16]
-
Hazards:
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[19]
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its well-defined structure allows for a predictable and robust two-step synthesis. The orthogonal reactivity of the brominated pyridine ring and the Boc-protected amine makes it an ideal building block for the modular assembly of complex molecules, empowering medicinal chemists to efficiently explore novel chemical space in the pursuit of new therapeutic agents. Adherence to standard analytical and safety protocols ensures its effective and safe use in the research and development laboratory.
References
- This reference is not available.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
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Appchem. (n.d.). tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 103878-47-3. Retrieved from [Link]
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Chembeez. (n.d.). tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95% | Chem Pure. Retrieved from [Link]
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Acros Pharmatech. (n.d.). (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-(Boc-amino)-5-bromopyridine (97%). Retrieved from [Link]
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Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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PubChem. (2026, January 3). 5-Amino-2-bromopyridine, 5-BOC protected. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
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ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. Retrieved from [Link]
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
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- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-2-bromopyridine, 5-BOC protected | C10H13BrN2O2 | CID 7204889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. This guide provides an in-depth technical overview of the spectroscopic characterization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a heterocyclic compound of interest in medicinal chemistry. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for analyzing this molecule and analogous structures. By understanding the causality behind experimental choices and adhering to self-validating protocols, we can ensure the highest level of scientific integrity.
The structure of this compound incorporates a 5-bromopyridine moiety, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components imparts distinct features to the spectroscopic data, which we will explore in detail.
Molecular Structure and Synthesis Overview
A fundamental understanding of the molecule's synthesis provides context for its characterization. While various synthetic routes are possible, a common approach involves the N-alkylation of a suitable 2-amino-5-bromopyridine derivative followed by protection of the resulting secondary amine with a Boc group.
A plausible synthetic pathway is outlined below. This multi-step process is crucial for understanding potential impurities and byproducts that might be observed in the spectroscopic analysis.
Caption: A representative synthetic route to the target molecule.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. The interpretation is based on established principles of spectroscopy and data from closely related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic environment of each proton. For reference, the ¹H NMR data for a structurally similar compound, (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, shows characteristic peaks for the ethyl and tert-butyl groups.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | d | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen and bromine. |
| ~7.8 | dd | 1H | H-4 (Pyridine) | Influenced by both bromine and the carbamate group. |
| ~7.2 | d | 1H | H-3 (Pyridine) | Coupled to H-4. |
| ~3.6 | q | 2H | -N-CH₂ -CH₃ | Methylene protons adjacent to nitrogen. |
| ~1.5 | s | 9H | -C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |
| ~1.2 | t | 3H | -N-CH₂-CH₃ | Triplet for the methyl protons of the ethyl group. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the hybridization and electronic environment of each carbon atom. Spectroscopic data for 5-bromopyrimidine and related pyridine structures provide a basis for these predictions.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C=O (Carbamate) | Carbonyl carbon of the carbamate group. |
| ~150 | C-2 (Pyridine) | Carbon attached to the carbamate nitrogen. |
| ~148 | C-6 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |
| ~140 | C-4 (Pyridine) | Aromatic carbon deshielded by bromine. |
| ~118 | C-5 (Pyridine) | Carbon directly attached to bromine. |
| ~115 | C-3 (Pyridine) | Aromatic carbon. |
| ~80 | C (CH₃)₃ (tert-butyl) | Quaternary carbon of the tert-butyl group. |
| ~42 | -N-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~28 | -C(CH₃ )₃ (tert-butyl) | Methyl carbons of the tert-butyl group. |
| ~14 | -N-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₇BrN₂O₂), the expected molecular weight is approximately 300.06 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment | Rationale |
| 301/303 | [M+H]⁺ | Molecular ion peak with the characteristic bromine isotopic pattern. |
| 245/247 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 201/203 | [M - Boc]⁺ | Loss of the tert-butoxycarbonyl group. |
| 172/174 | [C₅H₃BrN]⁺ | Fragment corresponding to the 5-bromopyridine ring. |
| 57 | [C₄H₉]⁺ | Fragment corresponding to the tert-butyl cation. |
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer. The instrument can be run in positive or negative ion mode; positive mode is generally preferred for this compound.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for bromine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of tert-butyl carbamate shows characteristic absorptions for the N-H and C=O groups.[3]
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~2970 | C-H (aliphatic) | Stretching vibrations of the ethyl and tert-butyl groups. |
| ~1700 | C=O (carbamate) | Strong absorption due to the carbonyl stretch of the carbamate. |
| ~1600, ~1470 | C=C, C=N (aromatic) | Stretching vibrations of the pyridine ring. |
| ~1250, ~1160 | C-O, C-N | Stretching vibrations of the carbamate group. |
| ~830 | C-H (aromatic) | Out-of-plane bending for the substituted pyridine ring. |
| ~600 | C-Br | Stretching vibration of the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust methodology for its structural confirmation and purity assessment. The interpretations provided in this guide, grounded in fundamental principles and data from analogous structures, offer a reliable framework for researchers in the field of drug development. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data, which is paramount for regulatory submissions and the advancement of new chemical entities through the development pipeline.
References
- Google Patents. (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
NIST. (tert-Butyl carbamate). Retrieved from [Link]
Sources
A Technical Guide to the Commercial Sourcing of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate for Pharmaceutical R&D
Executive Summary
In the landscape of modern drug discovery, the timely procurement of high-purity, structurally complex building blocks is a critical determinant of project success. This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the sourcing of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate . We will explore the compound's significance, navigate the complexities of its commercial availability, present a robust protocol for supplier qualification, and offer a comparative analysis of potential vendors. The core objective is to equip scientific teams with a strategic framework for acquiring this and other rare intermediates, ensuring both chemical integrity and supply chain reliability.
Introduction: The Significance of a Niche Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure contains three key pharmacophoric elements:
-
A Pyridine Ring: A foundational scaffold in a multitude of approved drugs, offering metabolic stability and diverse interaction points. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2][3]
-
An N-ethyl-N-pyridinyl Amine: This tertiary amine linkage is a common feature in bioactive molecules, influencing properties like solubility, cell permeability, and target engagement.
-
A tert-butoxycarbonyl (Boc) Protecting Group: The Boc group provides a stable, acid-labile protection for the secondary amine, a crucial feature for multi-step synthetic campaigns.[4][5] This allows for selective reactions at other sites of the molecule before a clean, final deprotection step.[4]
The carbamate group itself is a key structural motif in many therapeutic agents, valued for its proteolytic stability and its ability to act as a peptide bond surrogate.[5][6] The combination of these features makes this specific molecule a high-value intermediate for constructing novel chemical entities aimed at complex biological targets.
The Critical Challenge: Isomeric Specificity
A primary challenge in sourcing this compound is its precise isomeric structure. Chemical catalogs are populated with structurally similar, but distinct, molecules. Common points of confusion include:
-
Positional Isomers: Bromine at a different position on the pyridine ring.
-
Structural Isomers: Linkage through a different atom, such as tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, where the ethyl group is part of a chain attached to the pyridine ring rather than directly on the carbamate nitrogen.[7][8]
-
Analogs: Compounds with a methyl group instead of an ethyl group, or a pyrimidine ring instead of pyridine.[9][10]
This landscape necessitates a high degree of diligence from the researcher. The Chemical Abstracts Service (CAS) number is the most reliable identifier. For the target compound, the specific CAS number is 1032758-85-2 .[11] Relying solely on the chemical name can lead to costly procurement errors.
The Commercial Supplier Landscape
The availability of this compound is limited, positioning it as a specialty or "rare" chemical. Suppliers generally fall into two categories:
-
Stock Suppliers: These are companies that list the compound in their catalog, implying it is either in stock or available with a short lead time. These are typically specialized chemical building block providers.
Our research has identified the following potential suppliers for the exact compound or who are active in the synthesis of related structures.
A Senior Scientist's Protocol for Supplier Qualification
Simply finding a catalog listing is the beginning, not the end, of the procurement process. A rigorous, self-validating qualification system is essential to de-risk your research. The following protocol outlines a field-proven workflow.
Step 1: Initial Screening & Documentation Review
Contact the potential supplier and request all available technical documentation for the specific batch you would be purchasing. The cornerstone of this is the Certificate of Analysis (CoA) . Scrutinize the CoA for:
-
Identity Confirmation: Does the CoA include spectra confirming the structure? At a minimum, a proton NMR (¹H NMR) and a mass spectrum (MS) should be provided. Carbon NMR (¹³C NMR) is highly desirable.
-
Purity Assessment: What method was used to determine purity? High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the industry standards. Gas Chromatography (GC) may be used if the compound is sufficiently volatile and thermally stable. Purity should typically be >95% for use in medicinal chemistry.
-
Data Integrity: Do the spectra look clean? Are the NMR peaks correctly assigned and integrated? Does the mass spectrum show the expected parent ion and isotopic pattern for a bromine-containing compound?
Step-2: Logistical and Commercial Evaluation
Once technical feasibility is established, assess the business factors:
-
Lead Time: How quickly can the material be delivered?
-
Scalability: Can the supplier provide the same material in larger quantities (e.g., gram to kilogram scale) for future studies?
-
Price: Compare quotations from different suppliers.
Step 3: In-House QC Validation (Trust but Verify)
This is the most critical step. Never assume a supplied material is correct without independent verification. Upon receiving the material, your own analytical chemists should perform:
-
Identity Confirmation: Run a ¹H NMR and an LC-MS. Compare the results directly with the supplier's CoA and with expected theoretical values.
-
Purity Confirmation: Run your own HPLC purity analysis.
This in-house validation is a non-negotiable step to ensure the integrity of your subsequent experiments.
Below is a workflow diagram illustrating this mandatory qualification process.
Supplier Data Summary
The following table summarizes findings on commercial suppliers. Given the niche nature of this compound, direct off-the-shelf availability is limited. This table should be considered a starting point for inquiry.
| Supplier | Compound Name | CAS Number | Stated Purity/Notes | Link |
| BLDpharm | tert-Butyl (5-bromopyridin-2-yl)(ethyl)carbamate | 1032758-85-2 | Offers analytical data (NMR, HPLC, etc.) upon request.[11] | Link |
| abcr GmbH | Various Bromopyridines | N/A | A well-known European supplier of specialty chemicals, including many functionalized bromopyridines.[12][13] Worth inquiring for custom synthesis. | Link |
| Acros Pharmatech | (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate | 915720-71-7 | Sells a structural isomer.[8] May have the capability for custom synthesis of the desired N-ethyl isomer. | Link |
| Appchem | tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 103878-47-3 | Sells a related analog.[14] Indicates capabilities in this area of chemistry. | Link |
Note: Availability and specifications are subject to change and must be confirmed directly with the supplier at the time of inquiry.
Conclusion
The procurement of a specialized building block like This compound (CAS: 1032758-85-2) is a multi-faceted process that extends beyond a simple catalog search. It demands a high level of scientific rigor, emphasizing the verification of isomeric identity and purity. Researchers must adopt a "trust but verify" approach, leveraging supplier documentation as a preliminary screen but relying on in-house analytical validation as the final arbiter of quality. By implementing the structured qualification workflow outlined in this guide, drug discovery teams can mitigate the significant risks associated with impure or incorrect starting materials, thereby safeguarding the integrity and timeline of their research and development programs.
References
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tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95% | Chem Pure - Chembeez. Chembeez. [Link]
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(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech. [Link]
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The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang. [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
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tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 103878-47-3 - Appchem. Appchem. [Link]
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Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
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The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
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The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. PubMed. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. [Link]
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CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate | Pharmaffiliates. Pharmaffiliates. [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a versatile building block in modern organic synthesis. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues to predict and explain its behavior in key synthetic transformations. The document delves into the electronic and steric influences of the constituent functional groups—the pyridine ring, the bromo substituent, the N-ethyl group, and the tert-butoxycarbonyl (Boc) protecting group—on the molecule's reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions. Detailed discussions on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, including proposed mechanisms, optimized reaction protocols based on analogous systems, and an exploration of potential challenges and competing reaction pathways. The guide also covers the synthesis of the title compound and strategies for the deprotection of the Boc group. This document aims to serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the strategic application of this compound in the synthesis of complex molecular architectures.
Introduction: A Molecule of Strategic Importance
This compound is a heterocyclic compound of significant interest in the fields of drug discovery and materials science. Its structure incorporates several key features that make it a valuable synthetic intermediate:
-
A Pyridine Core: The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials due to its ability to engage in hydrogen bonding and its unique electronic properties.
-
A Bromo Substituent: The bromine atom at the 5-position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
A Protected Amino Group: The N-ethyl-N-Boc-amino group at the 2-position modulates the electronic properties of the pyridine ring and can be deprotected to reveal a secondary amine for further functionalization.
The interplay of these functional groups dictates the reactivity of the molecule, making a thorough understanding of its chemical behavior essential for its effective utilization in multi-step syntheses. This guide will provide a detailed examination of this reactivity, with a focus on providing practical insights for laboratory applications.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 2-amino-5-bromopyridine. The synthetic strategy involves N-ethylation followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
N-Ethylation of 2-Amino-5-bromopyridine
The introduction of an ethyl group onto the amino functionality of 2-amino-5-bromopyridine can be accomplished via reductive amination or direct N-alkylation. Reductive amination with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride offers a mild and efficient route.
Boc Protection of 5-Bromo-N-ethylpyridin-2-amine
The resulting secondary amine, 5-bromo-N-ethylpyridin-2-amine, is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP).[1][2] This protection is crucial for preventing side reactions at the nitrogen atom during subsequent cross-coupling reactions and for modulating the electronic properties of the pyridine ring.[3]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is the principal site of reactivity in these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or their esters.[3][4][5]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid partner.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reaction components.[3]
Expected Reactivity and Influence of Substituents:
The N-ethyl-N-Boc-amino group at the 2-position is an electron-donating group, which increases the electron density of the pyridine ring. This electronic enrichment can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.[4] However, the steric bulk of the Boc group might influence the approach of the catalyst, although this is less of a concern for reactions at the distant 5-position.
Detailed Experimental Protocol (Based on Analogous Systems):
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings of Analogous Bromopyridines
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 | [3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 80-90 | [7] |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 88-98 | [6] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.[8][9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is crucial, with bulky, electron-rich phosphines like RuPhos or Xantphos often being effective.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine coupling partner.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used.
Expected Reactivity and Influence of Substituents:
The electron-donating N-ethyl-N-Boc-amino group is expected to enhance the reactivity of the C-Br bond towards oxidative addition. However, the presence of the amino group on the pyridine ring can potentially lead to catalyst inhibition through coordination to the palladium center. The Boc protecting group helps to mitigate this issue by reducing the nucleophilicity of the nitrogen atom.
Detailed Experimental Protocol (Based on Analogous Systems):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for attaching terminal alkynes to the pyridine ring, providing access to a wide range of alkynyl-substituted heterocycles.[1][10][11]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10][11] Copper-free conditions have also been developed.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[10][11]
-
Solvent: Aprotic polar solvents like DMF or THF are common.
Expected Reactivity and Influence of Substituents:
The electronic and steric factors influencing the Sonogashira coupling are similar to those in the Suzuki and Buchwald-Hartwig reactions. The electron-rich nature of the pyridine ring should favor the oxidative addition step.
Detailed Experimental Protocol (Based on Analogous Systems):
-
To a flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a valuable protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[13]
Common Deprotection Strategies:
-
Acidic Hydrolysis: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction is typically fast and proceeds at room temperature.
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this may not be compatible with all substrates.
Detailed Experimental Protocol for Acidic Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
-
Add an excess of the acid (e.g., TFA, 10-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Its reactivity is dominated by the C-Br bond at the 5-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The N-ethyl-N-Boc-amino group at the 2-position plays a crucial role in modulating the electronic properties of the pyridine ring and protecting the amino functionality during these transformations. This guide has provided a comprehensive overview of the expected reactivity of this compound, drawing on data from analogous systems to propose detailed experimental protocols and explain the underlying mechanistic principles. By understanding the interplay of the various functional groups and the nuances of the key cross-coupling reactions, researchers can effectively leverage this molecule to construct novel and complex molecular architectures for applications in drug discovery and materials science.
References
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 18, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2013). ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2017). KAUST Repository. Retrieved January 18, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
Special Issue : Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a key building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and process development, offering practical insights and detailed experimental considerations.
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within the diverse landscape of functionalized pyridines, this compound (CAS RN: 1032758-85-2) has emerged as a particularly valuable synthetic intermediate.
The strategic placement of a bromine atom at the 5-position and a Boc-protected ethylamino group at the 2-position provides orthogonal handles for a variety of chemical transformations. The bromine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable mask for the secondary amine, allowing for its strategic deprotection and subsequent functionalization later in a synthetic sequence. This dual functionality makes the title compound an attractive starting material for the construction of complex molecular architectures with potential therapeutic applications.
Synthesis and Molecular Architecture
The synthesis of this compound is typically achieved through a two-step sequence starting from the readily available 2-amino-5-bromopyridine. This approach involves the introduction of the ethyl group followed by the protection of the resulting secondary amine.
Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway leverages well-established and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production.
Figure 1. Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Ethyl-5-bromopyridin-2-amine
The ethylation of 2-amino-5-bromopyridine can be achieved through several methods, with reductive amination being a common and effective approach.
-
Reaction: 2-Amino-5-bromopyridine is reacted with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding secondary amine.
-
Rationale: Reductive amination offers high selectivity for the formation of the secondary amine, minimizing over-alkylation that can occur with other methods like direct alkylation with ethyl halides. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetaldehyde.
-
Stir the mixture at room temperature for a short period to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Boc Protection of N-Ethyl-5-bromopyridin-2-amine
The protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.[1]
-
Reaction: N-Ethyl-5-bromopyridin-2-amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]
-
Rationale: The Boc group is robust under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an effective orthogonal protecting group strategy.[1] The use of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[2]
-
Procedure:
-
Dissolve N-ethyl-5-bromopyridin-2-amine in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a base, such as triethylamine, and a catalytic amount of DMAP.
-
To this solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by flash column chromatography to afford the desired product, this compound.
-
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 1032758-85-2 | [3] |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [3] |
| Molecular Weight | 301.18 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the tert-butyl group (a singlet), and the protons on the pyridine ring (three distinct signals in the aromatic region).
-
¹³C NMR: The spectrum would exhibit signals for the carbons of the pyridine ring, the ethyl group, the tert-butyl group, and the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z values corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its two key functional groups: the bromo substituent and the Boc-protected amine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Figure 2. Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or boronic ester).[4][5] This is a powerful method for constructing biaryl structures, which are common motifs in many drug molecules. The reaction is typically carried out in the presence of a palladium catalyst and a base.[4][5]
-
Buchwald-Hartwig Amination: This transformation enables the formation of a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.[6][7] This reaction is instrumental in the synthesis of a wide range of substituted aminopyridines, which are prevalent in kinase inhibitors and other targeted therapies.[8]
Deprotection and Further Functionalization
The Boc-protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[1] This unmasks the secondary amine, which can then be used in a variety of subsequent reactions, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides.
-
Alkylation: Introduction of new alkyl groups.
-
Reductive Amination: Reaction with aldehydes or ketones to form tertiary amines.
This sequential functionalization strategy allows for the late-stage diversification of molecular scaffolds, a highly valuable approach in the optimization of lead compounds in drug discovery programs.
Significance in Drug Discovery
The structural motif of a 2-(ethylamino)pyridine is found in a number of patented compounds with potential therapeutic applications. The ability to introduce diverse functionality at the 5-position via cross-coupling reactions, while having a protected amine at the 2-position for later-stage modification, makes this compound a highly strategic starting material. For instance, similar structures are key components of inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.
Conclusion
This compound is a well-designed and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its orthogonal functional handles allow for a wide range of selective chemical transformations. The ability to participate in powerful cross-coupling reactions and the presence of a readily cleavable protecting group make it an invaluable tool for the construction of complex and diverse molecular libraries for the discovery of new therapeutic agents. This guide provides a foundational understanding of this important compound, which should aid researchers in its effective application in their synthetic endeavors.
References
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of tert-Butyl 5-Bromopyridin-2-yl(ethyl)carbamate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Complex Molecules
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of C-C bonds, valued for its functional group tolerance and reliability.[1] Within this context, tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate has emerged as a highly valuable and strategic building block. Its structure incorporates a bromopyridine moiety, primed for Suzuki coupling, and a Boc-protected secondary amine, which offers a handle for subsequent functionalization or modulation of physicochemical properties. The Boc (tert-butyloxycarbonyl) protecting group is crucial, as it deactivates the otherwise nucleophilic amine, preventing side reactions and simplifying the purification of the desired coupled products.[2]
This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the effective use of this compound in Suzuki coupling reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electronic nature of the pyridine ring.[4]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols and Causality
The successful execution of a Suzuki coupling with this compound hinges on the careful selection of catalyst, base, solvent, and temperature. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst are key challenges that must be addressed.[4]
Protocol 1: General Conditions for Suzuki Coupling
This protocol is adapted from established procedures for structurally similar 5-bromo-2-aminopyridine derivatives and provides a robust starting point for optimization.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Experimental Considerations:
-
Choice of Catalyst :
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, reliable catalyst that is often effective for a broad range of substrates.[5]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is particularly effective for heteroaromatic substrates and can sometimes offer improved yields and reaction times. A similar catalyst system was successfully used for the Suzuki coupling of the closely related tert-butyl 2-(5-bromopyridin-2-yl)acetate.[1] The bulky dppf ligand helps to prevent catalyst deactivation.
-
-
Choice of Base :
-
K₂CO₃ or K₃PO₄ : These are common and effective bases for Suzuki couplings, often used in an aqueous solution with an organic solvent.[3][5] K₃PO₄ is a stronger base and can sometimes be more effective for less reactive substrates.
-
Cs₂CO₃ : A stronger and more soluble base that can accelerate the reaction, particularly with challenging substrates.
-
-
Solvent System :
-
1,4-Dioxane/Water or Toluene/Water : Biphasic solvent systems are very common and effective. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
-
DMF (Dimethylformamide) : A polar aprotic solvent that can be advantageous for substrates with poor solubility in other solvents.[1]
-
Representative Reaction Data
While specific data for this compound is not widely published, the following table presents typical yields obtained for the Suzuki coupling of analogous 5-bromo-2-aminopyridine derivatives, which can serve as a reliable benchmark for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 | [6] (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 | [3] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85 | ~75-85 | [3] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF | 100 | ~70-80 | [1] (analogous) |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
The Role and Fate of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is stable under the basic conditions of the Suzuki coupling.[2] This stability is a key advantage, as it prevents the free amine from interfering with the catalytic cycle. The Boc group can be readily removed post-coupling under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in methanol, to reveal the free secondary amine for further synthetic elaboration.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Low reaction temperature.4. Inefficient base. | 1. Use fresh catalyst and ensure an inert atmosphere.2. Thoroughly degas the solvent before use.3. Increase the reaction temperature (e.g., to 110 °C).4. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Formation of Homocoupled Product (Biaryl of Boronic Acid) | 1. Presence of oxygen.2. Inefficient transmetalation. | 1. Ensure rigorous exclusion of air from the reaction.2. Use a more effective base or a different solvent system. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of excess water or acid.2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is not acidic.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester, which is more stable. |
Conclusion
This compound is a versatile and strategically important building block for the synthesis of 5-aryl-2-(ethylamino)pyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can achieve high yields and access a diverse range of compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this valuable reagent in complex molecular synthesis.
References
-
Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available from: [Link]
-
MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]
-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]
-
Google Patents. (12) United States Patent. Available from: [Link]
-
Chembeez. tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95% | Chem Pure. Available from: [Link]
-
Google Patents. (12) United States Patent. Available from: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Available from: [Link]
-
PubChem. tert-Butyl (5-bromopyrazin-2-yl)carbamate. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
PrepChem.com. Synthesis of 5-(4-Chlorophenyl)-2-hydrazinopyridine. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available from: [Link]
-
Science. Aminative Suzuki–Miyaura coupling. Available from: [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]
-
ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Protocol for the Acid-Catalyzed Boc Deprotection of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Boc Deprotection in Heteroaromatic Systems
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its facile removal under acidic treatment.[1] This dual nature makes it an invaluable tool for the protection of amine functionalities, particularly in the intricate pathways of pharmaceutical drug development. However, the deprotection of a Boc-protected amine is not a "one-size-fits-all" procedure. The electronic and steric environment of the substrate can significantly influence the reaction kinetics and the potential for side-product formation.
This application note provides a detailed protocol for the deprotection of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a substrate featuring an electron-deficient bromopyridine ring. The presence of the bromine atom and the nitrogen within the aromatic ring can modulate the reactivity of the carbamate, necessitating carefully optimized conditions to ensure complete and clean conversion to the desired product, 5-bromo-N-ethylpyridin-2-amine. We will delve into the mechanistic underpinnings of the reaction, present two reliable protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer insights into reaction monitoring, work-up, and purification.
Mechanistic Insights: The Acid-Catalyzed Cascade
The removal of the Boc group proceeds through a well-established acid-catalyzed pathway.[2][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt.[2][3]
A critical consideration in Boc deprotection is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent, leading to unwanted byproducts.[4] While the electron-deficient nature of the bromopyridine ring in our target molecule diminishes the likelihood of ring alkylation, the presence of other nucleophiles should always be considered.
Physicochemical Data
A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for a successful experimental design, particularly for work-up and purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₂H₁₇BrN₂O₂ | 301.18 |
| 5-bromo-N-ethylpyridin-2-amine | C₇H₉BrN₂ | 201.07 |
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice between them often depends on the scale of the reaction, the desired final salt form of the product, and the available laboratory reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection. TFA is a strong acid that is easily removed in vacuo.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common and effective approach is to use a 1:1 mixture of DCM and TFA.[5] The addition should be performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. For this particular substrate, a reaction time of 1-3 hours is typically sufficient.
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-N-ethylpyridin-2-amine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly effective and yields the hydrochloride salt of the amine directly, which can be advantageous for subsequent reactions or for improving the crystallinity of the product.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Acid Addition: To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Reaction Monitoring: Stir the mixture at room temperature. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 5-bromo-N-ethylpyridin-2-amine hydrochloride.
-
-
Free-basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to pH > 9. The free amine can then be extracted with an organic solvent (e.g., ethyl acetate or DCM), dried, and concentrated as described in Protocol 1.
Reaction Parameter Summary
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 1-4 hours |
| Work-up | Aqueous basic wash | Evaporation and trituration |
| Product Form | Free amine | Hydrochloride salt |
Experimental Workflow Visualization
Caption: General workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle warming (to 30-40 °C) can be attempted, though this may increase the risk of side reactions. Alternatively, adding a larger excess of the acid may drive the reaction to completion.
-
Side Product Formation: The primary concern is alkylation by the tert-butyl cation. While less likely with this substrate, if side products are observed, the addition of a scavenger such as anisole or triethylsilane (1-5% v/v) to the reaction mixture can be beneficial.
-
Aqueous Work-up Emulsions: During the basic wash in Protocol 1, emulsions can sometimes form. Adding more brine or gently swirling the separatory funnel can help to break up these emulsions.
-
Product Solubility: The free amine, 5-bromo-N-ethylpyridin-2-amine, is expected to be a relatively nonpolar compound soluble in common organic solvents. Its hydrochloride salt will have significantly higher polarity and may be soluble in polar solvents like methanol.
-
Safety Precautions: Both TFA and concentrated HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The deprotection of this compound is a critical transformation for accessing the corresponding free amine, a valuable building block in synthetic chemistry. The protocols outlined in this application note, utilizing either TFA in DCM or HCl in dioxane, provide reliable and efficient methods for achieving this conversion. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully perform this important deprotection reaction.
References
-
PubChem. (n.d.). 5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
Sources
Application Notes: tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate as a Versatile Building Block for Organic Synthesis
Introduction
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise and controlled functionalization of the pyridine ring is therefore of paramount importance. tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate emerges as a highly valuable and versatile building block for this purpose. Its structure incorporates two key features: a bromine atom at the 5-position, which serves as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected secondary amine at the 2-position.[] The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for subsequent functionalization of the revealed secondary amine.[2][3] This dual functionality enables a modular and efficient approach to the synthesis of complex, polysubstituted pyridines.
This guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in its effective utilization.
Physicochemical Properties
A clear understanding of the substrate's properties is essential for experimental design.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | N/A |
| CAS Number | 1207175-06-6 | [4] |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [4] |
| Molecular Weight | 301.18 g/mol | N/A |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥96% | [4] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) | General Knowledge |
Core Synthetic Applications
The primary utility of this building block lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5-position. The electron-rich nature of the aminopyridine ring facilitates these transformations.[5]
Caption: Structure of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups.[6][7] The reaction proceeds via a catalytic cycle involving a palladium(0) species and requires a base to activate the boronic acid partner.
Mechanistic Rationale: The choice of catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium catalyst and promote the rate-limiting oxidative addition and reductive elimination steps. A suitable base, such as K₃PO₄ or Cs₂CO₃, is required for the transmetalation step, where the organic moiety is transferred from boron to palladium.[8]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the pyridine scaffold with a wide variety of primary or secondary amines.[9][10] This reaction is instrumental in building molecules containing arylamine motifs, which are prevalent in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu), and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[11] The choice of ligand is crucial to prevent side reactions like β-hydride elimination and to facilitate the final reductive elimination step.[9]
Post-Coupling Deprotection
A key advantage of this building block is the ability to deprotect the nitrogen atom after performing the desired cross-coupling. The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or methanol.[2][3] This unmasks the N-ethylamino group, making it available for further reactions such as acylation, alkylation, or sulfonylation.
Causality of Deprotection: The mechanism involves protonation of the carbamate carbonyl by the acid, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene.[12] The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine as a salt.[3]
Caption: Simplified pathway for the acid-catalyzed deprotection of a Boc group.
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for coupling with an arylboronic acid. Conditions may require optimization for different coupling partners.
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq), finely ground
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Representative Data (Suzuki Coupling): Yields are based on analogous reactions with substituted 5-bromopyridines and will vary based on the specific boronic acid used.[8]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Approx. Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-92% |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 75-88% |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling with a secondary amine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or RuPhos (0.04-0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a glovebox or under a positive flow of inert gas: To a dry Schlenk tube, add NaOtBu (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Add the amine coupling partner (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the aminated product.
Protocol 3: Boc-Group Deprotection
Reagents & Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) or 4M HCl in 1,4-Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure (using TFA):
-
Dissolve the Boc-protected compound in dichloromethane (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine. The product may also be isolated as the TFA or HCl salt if desired.[3][13]
References
-
Chem Pure. tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95%. Chembeez. Available at: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Bougrin, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. The Online Journal of Science and Technology. Available at: [Link]
-
Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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ACS Green Chemistry Institute. BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. Available at: [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Division, Imperial College London. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Available at: [Link]
-
Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Accounts of Chemical Research, 43(1), 121-131. Available at: [Link]
-
Uenishi, J., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The compound tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate is a highly versatile and strategically important building block. It features a bromine atom at the 5-position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and a Boc-protected secondary amine at the 2-position. This configuration allows for the selective introduction of diverse functionalities at a key vector on the pyridine ring.
The tert-butyl carbamate (Boc) group serves a dual purpose: it protects the amine from unwanted side reactions and modulates the electronic properties of the pyridine ring.[1][2] The electron-deficient nature of the pyridine ring, further influenced by the bromine atom, presents unique challenges and opportunities in cross-coupling chemistry.[3][4] The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[3][5] Therefore, careful selection of ligands, bases, and reaction conditions is paramount for achieving high efficiency and yield.
This guide provides an in-depth analysis and field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions involving this substrate, designed for researchers, chemists, and professionals in drug development.
Experimental Workflow Overview
A generalized workflow for performing cross-coupling reactions with this substrate involves careful reagent preparation, inert atmosphere techniques, and systematic monitoring and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the 5-pyridyl bromide with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[6][7]
Principle and Mechanism
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to prevent the pyridine nitrogen from deactivating the palladium catalyst and to facilitate the rate-determining reductive elimination step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Note
For the Suzuki coupling of this compound, catalyst deactivation is a primary concern.[3] The use of bulky phosphine ligands like SPhos, XPhos, or tri-tert-butylphosphine is highly recommended.[8] The base plays a crucial role in activating the boronic acid for transmetalation; inorganic bases like K₃PO₄ or K₂CO₃ are generally effective and well-tolerated.[9] Biphasic solvent systems (e.g., toluene/water or dioxane/water) often provide excellent results.[10]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 95 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 90 | 88 |
| 4 | Pyrimidine-5-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 78 |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent if they are not added directly as solids. Add this mixture or the pre-catalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M concentration relative to the substrate) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling the 5-pyridyl bromide with a primary or secondary amine.[11][12] This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.[13][14]
Principle and Mechanism
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[15] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Note
The substrate's Boc-protected amine at the C2 position is stable under typical Buchwald-Hartwig conditions. However, the choice of ligand is crucial to achieve high turnover and prevent catalyst decomposition. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior for coupling with both primary and secondary amines. The reaction is highly sensitive to air and moisture, so rigorous inert techniques are essential.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.8) | THF | 70 | 91 |
| 4 | Indole | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 85 |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube. Add the palladium pre-catalyst or the catalyst/ligand mixture (1-3 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine partner (1.1-1.3 equiv).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and add degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.2 M).
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature (70-110 °C) for 4-24 hours.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize 5-alkynylpyridines by reacting the bromide with a terminal alkyne.[16] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[17]
Principle and Mechanism
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[16] Copper-free variants exist but often require different conditions.[18]
Application Note
For the Sonogashira coupling of this substrate, a common catalyst system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.[19] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[19][20] The reaction is generally tolerant of a wide range of functional groups and can often be run at room temperature for activated substrates.[20]
Comparative Data for Sonogashira Coupling
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPEA | DMF | 80 | 93 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Toluene/Et₃N | 70 | 87 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 25 | 95 |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) salt (e.g., CuI, 6 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, 0.2 M), the amine base (e.g., Et₃N, 3.0 equiv), and finally the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) until completion (monitored by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solution and purify the product by flash column chromatography.
Other Notable Cross-Coupling Reactions
Heck Coupling
The Heck reaction couples the bromide with an alkene, such as an acrylate or styrene, to form a new C-C bond, yielding a substituted alkene.[21][22]
-
Key Considerations: A phosphine-free catalyst system (e.g., Pd(OAc)₂) can be effective. A common base is Et₃N or K₂CO₃. The regioselectivity and stereoselectivity (trans is highly favored) are key features of this reaction.[21][23] Challenges can include low reactivity with electron-deficient pyridines, but this can sometimes be overcome with specialized supramolecular catalysts or high temperatures.[23]
Stille Coupling
The Stille reaction couples the bromide with an organostannane (organotin) reagent.[24][25]
-
Key Considerations: This reaction is highly versatile and tolerant of many functional groups.[26] A common catalyst is Pd(PPh₃)₄.[27] The primary drawback is the toxicity of the tin reagents and byproducts, which can make purification challenging.[24] For this reason, Suzuki couplings are often preferred when a suitable boronic acid is available.
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- 20. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
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- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate is a versatile starting material, offering multiple reaction sites for the construction of novel and complex heterocyclic systems. The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the carbamate-protected amino group at the 2-position can be deprotected to enable subsequent cyclization reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this building block to synthesize diverse heterocyclic compounds, with a focus on pyrido[2,3-d]pyrimidines, a class of privileged heterocyclic scaffolds.[1]
Strategic Overview: From Building Block to Fused Heterocycles
The synthetic strategy outlined herein leverages the differential reactivity of the functional groups on the starting material. The core approach involves an initial palladium-catalyzed cross-coupling reaction at the C5 position, followed by deprotection of the Boc-protected amine and subsequent intramolecular or intermolecular cyclization to construct the fused heterocyclic ring system. This modular approach allows for the generation of a diverse library of compounds from a single, readily accessible precursor.
Caption: General synthetic workflow.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom on the pyridine ring is a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[2][3][4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7][8] This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale: This protocol exemplifies a typical Suzuki coupling. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for achieving high yields with heteroaryl halides.[9] The base is required to activate the boronic acid for transmetalation.[7]
Materials:
| Reagent/Solvent | M.Wt. | Eq. | Amount |
| This compound | 317.21 | 1.0 | 1 mmol |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 mmol |
| SPhos | 410.51 | 0.10 | 0.10 mmol |
| K₂CO₃ | 138.21 | 2.0 | 2.0 mmol |
| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Rationale: This protocol details the coupling of the bromopyridine with a cyclic secondary amine. The choice of a palladium precatalyst and a specialized ligand like BrettPhos is often necessary for efficient coupling with heteroaromatic halides. A strong, non-nucleophilic base such as sodium tert-butoxide is typically employed.[13]
Materials:
| Reagent/Solvent | M.Wt. | Eq. | Amount |
| This compound | 317.21 | 1.0 | 1 mmol |
| Morpholine | 87.12 | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 mmol |
| BrettPhos | 536.68 | 0.08 | 0.08 mmol |
| NaOtBu | 96.10 | 1.4 | 1.4 mmol |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk tube.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and BrettPhos to the tube.
-
Evacuate and backfill with argon three times.
-
Add toluene and morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is invaluable for installing an alkyne functionality, which can serve as a handle for further transformations, such as click chemistry or cyclization reactions.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Rationale: This protocol utilizes a dual-catalyst system of palladium and copper(I). The copper co-catalyst is essential for the formation of the copper(I) acetylide intermediate.[14][15] A mild amine base, such as triethylamine, serves as both the base and a solvent.
Materials:
| Reagent/Solvent | M.Wt. | Eq. | Amount |
| This compound | 317.21 | 1.0 | 1 mmol |
| Phenylacetylene | 102.14 | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 mmol |
| CuI | 190.45 | 0.06 | 0.06 mmol |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
| THF (optional co-solvent) | - | - | 2 mL |
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add triethylamine (and THF if needed for solubility).
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
PART 2: Deprotection and Cyclization to form Pyrido[2,3-d]pyrimidines
Following successful functionalization at the C5-position, the next strategic step is the deprotection of the tert-butoxycarbonyl (Boc) group to reveal the free secondary amine. This amine is a key nucleophile for the subsequent cyclization step to form the desired fused heterocyclic system. Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities.[1][17][18][19]
Caption: Pyrido[2,3-d]pyrimidine synthesis.
Boc Deprotection
The Boc protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this transformation.
Protocol 4: General Procedure for Boc Deprotection
Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature. The volatile nature of both TFA and DCM allows for easy removal upon completion of the reaction.
Materials:
| Reagent/Solvent | Notes |
| C5-Functionalized Intermediate | 1.0 eq |
| Dichloromethane (DCM) | Anhydrous |
| Trifluoroacetic Acid (TFA) | 20-50% v/v in DCM |
Procedure:
-
Dissolve the C5-functionalized tert-butyl carbamate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and use the crude product directly in the next step or purify if necessary.
Cyclization to form the Pyrido[2,3-d]pyrimidine Core
The resulting 2-amino-5-substituted pyridine is a versatile precursor for the synthesis of the pyrido[2,3-d]pyrimidine ring system. A common and straightforward method involves reaction with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization.
Protocol 5: Synthesis of a Pyrido[2,3-d]pyrimidine from a 2-Aminopyridine Derivative
Rationale: This protocol employs a two-step, one-pot procedure. The initial reaction with DMF-DMA forms an amidine intermediate. Subsequent treatment with an ammonium source (in this case, from the reaction itself or added ammonium acetate) and heat promotes the intramolecular cyclization to the desired fused pyrimidine ring.
Materials:
| Reagent/Solvent | M.Wt. | Eq. |
| 2-Amino-5-substituted Pyridine Derivative | - | 1.0 |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 1.5 |
| Formamide or Acetic Acid (as solvent) | - | - |
Procedure:
-
To a flask containing the crude 2-amino-5-substituted pyridine, add DMF-DMA.
-
Heat the mixture to 100-120 °C for 1-2 hours. This step forms the intermediate amidine.
-
Add formamide or acetic acid as a solvent and heat the reaction to reflux (typically 150-190 °C) for 4-8 hours.
-
Monitor the formation of the pyrido[2,3-d]pyrimidine product by LC-MS.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions at the C5-position, followed by deprotection and cyclization, provides a modular and efficient route to diverse molecular scaffolds, including the medicinally important pyrido[2,3-d]pyrimidines. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged core, facilitating the discovery of new therapeutic agents.
References
- Pyrido[2,3-d]pyrimidin-7(8H)
- General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
- An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cycliz
- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
- Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors.
- Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- The cyclization and functionalization reactions involving N-phenacylpyridinium salts.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.
- Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Synthesis of pyrido[1,2‐ e]purines
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
- A Pyridine Cyclization Cascade with and without Dichloromethane.
- Cyclisation/ring expansion cascade reactions of pyridine‐containing...
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- The Suzuki Reaction. Chem 115 Myers.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Recent advances in Sonogashira reactions. PubMed.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. International Journal of Organic Chemistry. 4al. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 18. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guided Approach to the N-Alkylation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Abstract
The N-alkylation of carbamates is a cornerstone transformation in modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research. The pyridine moiety, a privileged scaffold, is frequently incorporated into drug candidates, and functionalization of its substituents is critical for modulating biological activity. This document provides a comprehensive, field-proven protocol for the selective N-alkylation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step procedure designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of N-substituted pyridine derivatives.
Introduction: The Rationale for Selective N-Alkylation
The carbamate group serves a dual purpose in synthetic chemistry: it is a stable protecting group for amines and a versatile functional handle for further molecular elaboration. The N-H bond of a secondary carbamate, such as in our model substrate, this compound, offers a prime site for introducing alkyl groups. This modification is a key strategy in structure-activity relationship (SAR) studies, allowing for the fine-tuning of properties like potency, selectivity, solubility, and metabolic stability.
However, the alkylation of nitrogen atoms within complex molecules is not always trivial. Challenges include potential over-alkylation, competing reactions at other nucleophilic sites, and the need for harsh conditions that may not be compatible with sensitive functional groups. The protocol detailed herein employs a mild and highly selective method using cesium carbonate (Cs₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI), a combination known for its efficiency in the N-alkylation of carbamates.[1]
Mechanistic Insight: The "Cesium Effect" in Action
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: The base, cesium carbonate, deprotonates the carbamate nitrogen. The relatively low pKa of the carbamate N-H proton (around 21-22 in DMSO) makes it amenable to deprotonation by a moderately strong base. Cesium carbonate is particularly effective, a phenomenon often referred to as the "cesium effect."[1] This effect is attributed to the high solubility of the cesium salt of the carbamate in organic solvents and the weak coordination of the large Cs⁺ cation to the carbamate anion, which increases its nucleophilicity.
-
Nucleophilic Attack: The resulting carbamate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide (R-X).
-
Displacement: The halide is displaced as a leaving group, forming the new N-C bond and yielding the desired N-alkylated product.
The role of tetrabutylammonium iodide (TBAI) is often catalytic. If the alkylating agent is a chloride or bromide, TBAI can facilitate a Finkelstein-type reaction, transiently forming the more reactive alkyl iodide in situ, which accelerates the SN2 reaction.[1]
Caption: General workflow of the N-alkylation reaction.
Detailed Experimental Protocol
This protocol provides a method for the N-methylation of the substrate using methyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Purity | Supplier (Example) |
| This compound | 330.22 | 1.0 | 330 mg (1.0 mmol) | >95% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg (2.0 mmol) | 99.9% | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | 141.94 | 1.5 | 94 µL (1.5 mmol) | >99% | Acros Organics |
| Tetrabutylammonium Iodide (TBAI) | 369.37 | 0.1 | 37 mg (0.1 mmol) | >98% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | ACS Grade | VWR |
| Saturated NaCl Solution (Brine) | - | - | ~50 mL | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Granular | EMD Millipore |
| Silica Gel | - | - | As needed | 230-400 mesh | Sorbent Technologies |
Equipment
-
50 mL round-bottom flask
-
Magnetic stir bar and stir plate
-
Rubber septum and nitrogen inlet/outlet (or balloon)
-
Syringes and needles
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup:
-
Place the this compound (330 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and TBAI (37 mg, 0.1 mmol) into a flame-dried 50 mL round-bottom flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
Add anhydrous DMF (10 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes to ensure good mixing.
-
Carefully add methyl iodide (94 µL, 1.5 mmol) dropwise via syringe.
-
Expert Insight: The use of anhydrous solvent is crucial to prevent hydrolysis of the carbamate or reaction quenching. Cesium carbonate is a strong base, and using an excess ensures complete deprotonation of the carbamate.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC eluent (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The product should have a higher Rf value than the starting material due to the loss of the polar N-H bond.
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Trustworthiness Check: Washing with brine helps to break any emulsions and further dry the organic layer before the addition of a chemical drying agent.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[2]
-
The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the N-alkylated product as a pure solid or oil.
-
Characterization
The identity and purity of the final compound, tert-butyl 5-bromopyridin-2-yl(ethyl)(methyl)carbamate, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group, typically in the range of 2.8-3.2 ppm.
-
¹³C NMR: A new signal for the N-methyl carbon will appear around 30-40 ppm.
-
Mass Spectrometry (HRMS): The observed mass should correspond to the calculated exact mass of the product (C₁₄H₂₁BrN₂O₂).
Concluding Remarks
This protocol offers a reliable and high-yielding pathway for the N-alkylation of this compound. The use of cesium carbonate provides a mild yet effective basic environment, ensuring high selectivity for N-alkylation while preserving the integrity of the Boc-protecting group and the bromopyridine core.[1] This methodology is broadly applicable for introducing a variety of alkyl substituents, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs₂CO₃ and TBAI. Tetrahedron Letters, 42(32), 5679-5682. [Link]
-
Sharma, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500. [Link]
-
Gökçe, M., et al. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 34(3), 131-136. [Link]
-
Lunn, G., & Sansone, E. B. (1986). Decontamination of solutions of mutagens and carcinogens. Journal of Organic Chemistry, 51(4), 513-517. [Link]
-
Zhang, G., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic Letters, 24(31), 5770-5775. [Link]
- Deng, G., & Xu, Z. (2012). Method for N-alkylation of 2-pyridone.
-
Srivastava, S. K., et al. (1985). A convenient method for the synthesis of 2-substituted pyridines. Journal of Organic Chemistry, 50(3), 394-396. [Link]
- LG Chem. (2016). Purification method of pyridine and pyridine derivatives.
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Application Notes & Protocols: Synthesis of Kinase Inhibitors
Abstract
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision medicine.[1] This guide provides an in-depth exploration of the core medicinal chemistry strategies employed in the synthesis and discovery of kinase inhibitors. We will dissect the logic behind Structure-Activity Relationship (SAR)-guided synthesis, Fragment-Based Drug Discovery (FBDD), and Diversity-Oriented Synthesis (DOS). To bridge theory with practice, this document includes a detailed, step-by-step protocol for the laboratory synthesis of Gefitinib, a clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitor, alongside methodologies for biological validation.
The Central Role of Kinases in Drug Discovery
Kinases are enzymes that facilitate the transfer of a phosphate group from a high-energy donor, like ATP, to a specific substrate—a process known as phosphorylation.[] This phosphorylation acts as a molecular switch, altering the substrate's activity, localization, or ability to interact with other proteins.[4] Given their integral role in regulating cellular processes such as growth, proliferation, and apoptosis, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][4] Consequently, the targeted inhibition of specific kinases is a highly validated and successful therapeutic strategy.[1][5]
Most small-molecule kinase inhibitors are designed to compete with ATP at its binding site within the kinase domain.[5] However, the high degree of similarity in the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.[2][6] The synthetic strategies outlined below are designed to navigate this challenge and produce potent, selective, and drug-like inhibitor candidates.
Core Medicinal Chemistry Strategies for Kinase Inhibitor Synthesis
The path from identifying a target kinase to a clinical drug candidate is paved by innovative synthetic chemistry. Three principal strategies have proven highly effective: SAR-guided synthesis, fragment-based drug discovery, and diversity-oriented synthesis.
Strategy 1: Structure-Activity Relationship (SAR)-Guided Synthesis
SAR-guided synthesis is the foundational, iterative process of medicinal chemistry. It involves systematically modifying the chemical structure of a "hit" or "lead" compound to understand how each change affects its biological activity, ultimately optimizing for potency, selectivity, and pharmacokinetic properties.[7][8]
The Causality Behind the Workflow: The core principle of SAR is to build a cause-and-effect model between a molecule's architecture and its function.[9] By making discrete changes—such as altering a substituent on an aromatic ring, changing a linker length, or modifying a core scaffold—researchers can probe the steric and electronic requirements of the kinase's binding pocket.[8][10] For example, the discovery of potent 4-anilinoquinazoline-based EGFR inhibitors was driven by SAR studies showing that substitution at the meta-position of the anilino ring with halogen atoms created favorable interactions within a hydrophobic region of the ATP-binding domain.[8]
Logical Workflow for SAR-Guided Synthesis
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- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Organometallic Reactions of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the reaction of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate with a variety of organometallic reagents. This key intermediate, featuring a Boc-protected amino group and a reactive bromide on the pyridine core, is a versatile building block in the synthesis of complex molecules targeted in pharmaceutical and materials science research. This document offers an in-depth exploration of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as transformations involving organolithium and Grignard reagents. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly discussed to empower researchers to not only replicate but also rationally optimize these critical transformations.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and material characteristics. This compound is a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a prime handle for the introduction of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Boc-protected ethylamino group at the 2-position can be deprotected to reveal a secondary amine for further functionalization or can modulate the electronic properties of the pyridine ring.
This guide is structured to provide both the "how" and the "why" of performing organometallic reactions with this substrate, ensuring a deep understanding of the underlying chemical principles. While specific literature examples for this exact substrate are limited, the protocols herein are adapted from well-established procedures for structurally and electronically similar 5-bromopyridine derivatives and represent a strong starting point for any synthetic campaign.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For this compound, these reactions provide a reliable avenue to introduce a wide array of substituents at the C-5 position.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, reacting an organoboron species with an organic halide. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the potentially coordinating aminopyridine substrate.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts are often used, which are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is already in the active oxidation state.
-
Ligand: For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent candidates.
-
Base: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent and water is typical for Suzuki couplings. 1,4-Dioxane/water or toluene/water are common choices, facilitating the dissolution of both the organic substrate and the inorganic base.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
This protocol is adapted from procedures for similar 2-amino-5-bromopyridine derivatives.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the phosphine ligand (if not using a pre-catalyst). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Effective for electron-deficient heteroaryl halides. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote efficient catalysis. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases suitable for this coupling. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for catalytic turnover. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing a wide range of nitrogen-containing compounds.
-
Palladium Source and Ligand: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or RuPhos, are often required for efficient coupling, especially with challenging substrates. These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent and Reaction: Add anhydrous, degassed toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | XPhos Pd G3 or RuPhos Pd G3 | Highly active pre-catalysts for C-N coupling. |
| Base | NaOt-Bu or LiHMDS | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents to ensure catalyst and base stability. |
| Temperature | 80-110 °C | Promotes efficient catalytic turnover. |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
-
Catalyst System: The classic Sonogashira conditions employ a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The palladium facilitates the main cross-coupling cycle, while the copper activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves to deprotonate the alkyne and also acts as the solvent in many cases.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF can be used to improve the solubility of the reactants.
Diagram: Sonogashira Coupling Logical Relationships
Caption: Key components and their roles in the Sonogashira coupling.
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 2.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable Pd(0) source for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N or i-Pr₂NH | Deprotonates the alkyne and neutralizes the HBr formed. |
| Solvent | THF or DMF | Ensures solubility of all reaction components. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
Reactions with Strong Organometallic Bases: Grignard and Organolithium Reagents
The reaction of this compound with strong organometallic bases like Grignard or organolithium reagents can proceed via two main pathways: metal-halogen exchange or deprotonation. The outcome is highly dependent on the reagent used and the reaction conditions.
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful method for generating organolithium species, which are potent nucleophiles. This reaction is typically very fast, even at low temperatures.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly used. t-BuLi is a stronger base and can be more effective for lithium-halogen exchange, but it is also more sterically hindered. The choice between them can influence the selectivity of the reaction.
-
Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required to solvate the organolithium species and prevent their decomposition.
-
Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as attack on the solvent or decomposition of the organolithium intermediate.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-BuLi or t-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) as a solution in THF, again keeping the temperature at -78 °C.
-
Work-up: After the reaction is complete (monitored by TLC of quenched aliquots), quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent from an aryl bromide typically involves the reaction with magnesium metal. However, the presence of other functional groups can sometimes interfere. An alternative is to use a magnesium-halogen exchange reaction.
-
Magnesium: Activated magnesium turnings (e.g., Rieke magnesium) are often required for the formation of Grignard reagents from less reactive aryl bromides.
-
Solvent: Anhydrous THF or Et₂O is essential for Grignard reagent formation and stability.
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to initiate the reaction.
-
Reaction Setup: In a flame-dried flask, place magnesium turnings (1.5 eq.) under an inert atmosphere.
-
Initiation: Add a small crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the magnesium. The reaction should initiate, as evidenced by a gentle reflux. If not, gentle heating may be required.
-
Reaction: Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent in an ice bath and add the electrophile dropwise.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up and purification as described for the organolithium protocol.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions and transformations involving organolithium and Grignard reagents described in this guide provide a robust foundation for researchers in drug discovery and materials science. The provided protocols, while adapted from closely related systems, offer a high probability of success and a logical framework for any necessary optimization. As the demand for novel heterocyclic compounds continues to grow, the strategic application of these organometallic reactions to scaffolds like the one discussed herein will undoubtedly continue to be a cornerstone of modern synthetic chemistry.
References
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Laha, J. K., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(12), 3234–3237. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. [Link]
-
Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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Myers, A. G. (n.d.). Lithium Halogen Exchange. [Link]
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Reddit. (2021). Li Halogen Exchange?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). EP 0119701 A1 - Grignard syntheses.
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Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]
-
National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
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Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
-
National Institutes of Health. (2019). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. [Link]
-
National Institutes of Health. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
Acros Pharmatech. (n.d.). (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. [Link]
- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
-
PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
-
National Institutes of Health. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- Google Patents. (n.d.).
-
PubMed. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
PubMed. (2002). Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. [Link]
-
National Institutes of Health. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. [Link]
Application Notes and Protocols for the Strategic Derivatization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate for Library Synthesis
Introduction: The Strategic Value of the 2,5-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, vitamins, and FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and contribution to aqueous solubility make it an invaluable component in the design of novel therapeutic agents.[2][3] Specifically, the 2,5-disubstituted pyridine motif offers a versatile vector for molecular elaboration, allowing for the precise tuning of steric and electronic properties to optimize drug-target interactions.
This guide focuses on tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a highly valuable starting material for generating diverse chemical libraries. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the Boc-protected ethylamino group at the 2-position modulates the electronic character of the ring and provides a potential site for future modification following deprotection. This document provides detailed, field-tested protocols for three key palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—enabling researchers to rapidly generate libraries of novel compounds for screening and lead optimization.[6][7][8]
Core Reaction Pathways for Library Diversification
The derivatization of the 5-bromo position is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad functional group tolerance, mild reaction conditions, and high yields, making them ideal for high-throughput synthesis.[7][8]
Figure 1: Key Derivatization Pathways.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[9][10] This reaction is fundamental for generating biaryl structures, which are common in pharmacologically active molecules.
Causality and Experimental Design
-
Catalyst System: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂. The choice of phosphine ligands is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the reaction and improve yields for heteroaromatic substrates.[11]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10][12] Aqueous sodium carbonate or potassium phosphate are commonly used. The choice of base can influence reaction rate and side product formation.[9][13]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[9]
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv) and a ligand like SPhos (0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst can be oxidized by air.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (10) | K₃PO₄ | 100 | 6 | 90-98 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | 100 | 16 | 70-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 90 | 12 | 75-90 |
| Note: Yields are representative for analogous substrates and may require optimization.[11][13][14][15] |
Protocol 2: Sonogashira Coupling for Alkynyl Moiety Introduction
The Sonogashira coupling is the premier method for installing an alkynyl group, forming a C(sp²)-C(sp) bond.[16][17] This transformation is invaluable for creating rigid linkers, accessing further functionalization of the alkyne, or for its role as a pharmacophore.
Causality and Experimental Design
-
Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[16][18] A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling, while a copper(I) co-catalyst (typically CuI) is crucial for forming the copper acetylide intermediate, which accelerates the transmetalation step.[16]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a solvent and to neutralize the HBr generated during the reaction, preventing catalyst deactivation.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are essential to prevent moisture from quenching reagents and to maintain an oxygen-free environment.[16]
Figure 2: Sonogashira Catalytic Cycles.[16]
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv). Stir for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | RT | 16 | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | 50 | 8 | 90-97 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | RT | 24 | 75-85 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | 60 | 6 | 85-95 |
| Note: Yields are representative for analogous substrates and may require optimization.[16][19][20] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines.[21][22] This reaction is critical for introducing key nitrogen-containing functional groups found in many pharmaceuticals.
Causality and Experimental Design
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or Josiphos-type ligands are often employed.[21][23][24] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the final reductive elimination step.[22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are the most common choices.[21][23]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure a water-free environment, as water can interfere with the strong base and the catalyst.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., BINAP, 0.05 equiv). Dissolve in a small amount of anhydrous toluene.
-
Reaction Assembly: To the Schlenk tube containing the base, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Catalyst and Solvent Addition: Add the catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to reach the desired concentration (typically 0.1-0.2 M).
-
Reaction: Seal the tube and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (5) | NaOtBu | 100 | 18 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / BINAP (5) | NaOtBu | 100 | 12 | 80-92 |
| 4 | Piperidine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | 110 | 20 | 85-95 |
| Note: Yields are representative for analogous substrates and may require optimization.[21][23][24] |
Conclusion and Outlook
The protocols detailed in this guide provide a robust and versatile framework for the derivatization of this compound. By leveraging the power of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate large libraries of novel 2,5-disubstituted pyridine analogs. Each protocol is a self-validating system, but careful optimization of catalysts, ligands, bases, and reaction conditions will be key to achieving maximum yields and purity for specific substrate combinations. These foundational methods empower drug discovery professionals to rapidly explore chemical space and accelerate the development of next-generation therapeutics.
References
-
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
-
Coldham, I., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
-
Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
-
BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
-
Wang, L., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Davies, I. W., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
-
Verma, S., et al. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances.
-
de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Book Chapter.
-
Doyle, A. G., & MacMillan, D. W. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
-
BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
-
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
-
Gupta, A., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science Publishers.
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Nanjan, M. J., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Organic Chemistry. (2020). Suzuki Coupling.
-
ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Welcome to the technical support guide for the synthesis of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a key building block in modern drug discovery. This document provides in-depth troubleshooting advice and answers to frequently asked questions, leveraging established chemical principles to help you optimize your reaction yield and purity. Our guidance is grounded in peer-reviewed literature and extensive laboratory experience to ensure you can navigate the common challenges associated with this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and logical pathway begins with commercially available 2-amino-5-bromopyridine and proceeds in two sequential steps: N-ethylation followed by N-Boc protection. The reverse sequence (Boc protection then ethylation) is generally less effective because the electron-withdrawing Boc group significantly decreases the nucleophilicity of the amino group, making the subsequent ethylation step challenging.
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start -> step1 [label=" EtI, Base\n(e.g., NaH) "]; step1 -> intermediate; intermediate -> step2 [label=" Boc₂O, Base\n(e.g., DMAP, Et₃N) "]; step2 -> product; }
Q2: Why is selective N-alkylation of the exocyclic amine challenging in 2-aminopyridines?
2-Aminopyridine derivatives possess two nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic ring nitrogen. Alkylating agents can react with either site. The ring nitrogen, being part of an aromatic system, is generally less basic but can still compete for the electrophile, leading to the formation of a pyridinium salt byproduct.[1][2] Achieving high selectivity for the exocyclic amine often requires careful selection of the base, solvent, and reaction temperature to modulate the relative nucleophilicity of the two nitrogen centers.
Q3: What are the most critical parameters for the N-Boc protection step?
For the N-Boc protection of the secondary amine intermediate (N-ethyl-5-bromopyridin-2-amine), the key parameters are:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent.[3][4]
-
Catalyst/Base: Secondary amines are less nucleophilic than primary amines. Therefore, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often essential to accelerate the reaction.[5] A non-nucleophilic base such as triethylamine (Et₃N) may also be added to neutralize the acid generated during the reaction.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are preferred to prevent hydrolysis of the Boc anhydride.[6]
-
Temperature: The reaction is typically performed at room temperature. Mild heating may be required for less reactive substrates, but excessive heat can lead to decomposition of Boc₂O.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield in the N-Ethylation Step
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-5-bromopyridine and a complex mixture of products.
Possible Cause 1.1: Incorrect Choice of Base
-
Scientific Rationale: A base is required to deprotonate the amino group, generating a more potent nucleophile (the amide anion). If the base is too weak (e.g., K₂CO₃), deprotonation will be incomplete, leading to a sluggish or stalled reaction. If a nucleophilic base is used, it may compete with the amine for the ethylating agent.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the amine to form the sodium salt, which is highly nucleophilic and drives the reaction forward. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.
Possible Cause 1.2: Competing Alkylation at the Pyridine Ring Nitrogen
-
Scientific Rationale: As discussed in the FAQs, direct alkylation on the ring nitrogen is a common side reaction. This is often favored under neutral or slightly acidic conditions and with more reactive alkylating agents.
-
Solution: The use of a strong base like NaH (as mentioned above) is the primary solution. By forming the exocyclic amide anion, you create a much more powerful nucleophile at the desired position, ensuring it outcompetes the ring nitrogen for the ethyl iodide.
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path1_node [label="Strong Base (e.g., NaH)", shape=oval, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; path2_node [label="Weak Base or Neutral Cond.", shape=oval, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
desired [label="Desired Product:\nExocyclic N-Ethylation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; side [label="Side Product:\nEndocyclic N-Ethylation\n(Pyridinium Salt)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> path1_node [style=dashed]; sub -> path2_node [style=dashed];
path1_node -> desired [label="Favored Pathway", color="#34A853"]; path2_node -> side [label="Competing Pathway", color="#EA4335"]; }
Possible Cause 1.3: Over-alkylation (Di-ethylation)
-
Scientific Rationale: The product of the initial ethylation, N-ethyl-5-bromopyridin-2-amine, is also a nucleophile and can react with another molecule of ethyl iodide to form a tertiary amine. This is a classic problem in amine alkylation, as the alkylated product is often more nucleophilic than the starting material.[7]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine relative to the ethyl iodide (e.g., 1.1 equivalents of amine to 1.0 equivalent of ethyl iodide).
-
Slow Addition: Add the ethyl iodide dropwise to the solution of the deprotonated amine at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the alkylating agent.
-
| Parameter | Recommendation for N-Ethylation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; ensures complete deprotonation of the desired amine. |
| Solvent | Anhydrous THF or DMF | Aprotic, dissolves reactants, and is compatible with NaH. |
| Stoichiometry | 1.0 eq. 2-amino-5-bromopyridine, 1.1 eq. NaH, 0.95-1.0 eq. Ethyl Iodide | Minimizes di-alkylation by keeping the alkylating agent as the limiting reagent. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
Problem 2: Low Yield in the N-Boc Protection Step
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted N-ethyl-5-bromopyridin-2-amine after an extended reaction time.
Possible Cause 2.1: Insufficient Nucleophilicity of the Secondary Amine
-
Scientific Rationale: The N-ethylated intermediate is a secondary amine, which is sterically more hindered and less nucleophilic than the primary amine starting material. Its reaction with Boc₂O can be slow without proper activation.[8]
-
Solution: Add a catalytic amount (5-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the secondary amine. This significantly accelerates the rate of Boc protection.[5]
Possible Cause 2.2: Degradation of Boc₂O
-
Scientific Rationale: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze, rendering it ineffective.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent premature decomposition of the reagent.
| Parameter | Recommendation for N-Boc Protection | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O), 1.1-1.2 eq. | Standard, effective reagent for Boc protection.[9] |
| Catalyst | DMAP (0.1 eq.) | Hyper-nucleophilic catalyst to accelerate the reaction with the secondary amine.[5] |
| Base (optional) | Triethylamine (Et₃N), 1.5 eq. | Scavenges acidic byproducts. |
| Solvent | Anhydrous DCM or ACN | Aprotic, prevents hydrolysis of Boc₂O. |
| Conditions | Room Temperature, Inert Atmosphere | Mild conditions that preserve the integrity of the reagent. |
Problem 3: Difficulty with Product Purification
Symptom: The final product is difficult to separate from starting materials or byproducts via column chromatography.
Possible Cause 3.1: Co-elution of Similarly Polar Compounds
-
Scientific Rationale: The desired product, the N-ethylated intermediate, and any potential di-ethylated byproduct may have similar polarities, leading to poor separation on a silica gel column.
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems for chromatography. A gradient elution from a non-polar solvent (e.g., Hexane or Heptane) to a moderately polar solvent (e.g., Ethyl Acetate or a mixture of DCM/Methanol) can improve separation.
-
Acid/Base Wash: During the aqueous workup, perform washes with dilute acid (e.g., 1M HCl) to remove any unreacted basic starting amines into the aqueous layer. Follow with a wash with a weak base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid before concentrating the organic layer.
-
Possible Cause 3.2: Product Degradation on Silica Gel
-
Scientific Rationale: Boc-protected amines can be sensitive to the acidic nature of standard silica gel, which can cause partial or complete deprotection during chromatography.[3]
-
Solution:
-
Neutralize Silica: Prepare a slurry of the silica gel in the eluent and add a small amount of triethylamine (~1% by volume) to neutralize the acidic sites before packing the column.
-
Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.
-
}
Experimental Protocols
Protocol 1: N-Ethylation of 2-Amino-5-bromopyridine
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 60% sodium hydride (NaH) in mineral oil (1.1 eq.).
-
Solvent: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be used in the next step or purified by column chromatography if necessary.
Protocol 2: N-Boc Protection of N-ethyl-5-bromopyridin-2-amine
-
Setup: To a round-bottom flask, dissolve the crude N-ethyl-5-bromopyridin-2-amine (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.5 eq.), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (using hexane/ethyl acetate gradient on silica gel treated with 1% triethylamine) to yield the final product.
References
- Bennasar, M.-L., Zulaica, E., Juan, C., Alonso, Y., & Bosch, J. (2002). J. Org. Chem., 67, 7465. Not directly available for linking.
-
Ghosh, A. K., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
Roychowdhury, P., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. [Link]
-
Çetinkaya, B., et al. (2010). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
-
Ley, S. V., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Liskamp, R. M. J., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Ashenhurst, J. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Google Patents. (2013). BOC protection method for aminopyridine.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Technical Information. [Link]
-
Boumoud, B., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]
-
Coles, M. P., et al. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Dalton Transactions. [Link]
-
Vieira, A. J. S. C. (2017). Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation? ResearchGate. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Sources
- 1. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a troubleshooting format to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis
The target molecule, this compound, is a valuable intermediate in medicinal chemistry. Its synthesis typically involves the N-alkylation of an aminopyridine and the introduction of a tert-butoxycarbonyl (Boc) protecting group. The order of these steps significantly influences the reaction outcomes and the profile of potential side products. This guide will address the complexities arising from both plausible synthetic routes.
Plausible Synthetic Pathways
Two primary synthetic routes are generally considered for the preparation of the target compound. The choice between these pathways depends on starting material availability, scalability, and the potential for side reactions, which we will dissect in the FAQ section.
-
Route A: N-Ethylation of 2-amino-5-bromopyridine followed by Boc protection.
-
Route B: Boc protection of 2-amino-5-bromopyridine followed by N-ethylation.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
FAQ 1: Low Yield in N-Ethylation of 2-Amino-5-bromopyridine (Route A, Step 1)
Question: I am attempting the N-ethylation of 2-amino-5-bromopyridine with ethyl iodide and a base like sodium hydride (NaH), but my yield of N-ethyl-5-bromopyridin-2-amine is consistently low, and I see multiple spots on my TLC plate. What is happening?
Plausible Causes & Troubleshooting Strategies:
This is a classic challenge in the alkylation of aminopyridines. The primary amine is nucleophilic, but several competing reactions can occur.
-
Overalkylation (Bis-Ethylation): The most common side reaction is the formation of the N,N-diethyl aminopyridine. The product of the first ethylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation.[1][2]
-
Mechanism: The secondary amine product is deprotonated by the base, and the resulting anion attacks another molecule of ethyl iodide.
-
Prevention Strategy:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the ethylating agent.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the immediate presence of excess electrophile.
-
Choice of Base: A very strong base like NaH can fully deprotonate the amine, increasing reactivity and the risk of overalkylation. Consider a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[3]
-
-
-
Alkylation of the Pyridine Ring Nitrogen: The pyridine nitrogen is also a nucleophilic site. While generally less reactive than the exocyclic amino group, under certain conditions, it can be alkylated to form a pyridinium salt. This is especially prevalent if the exocyclic amine is protonated.
-
Prevention Strategy: Using a strong base (like NaH) ensures the exocyclic amine is deprotonated, making it the primary nucleophile and disfavoring reaction at the ring nitrogen. In this instance, the choice of base involves a trade-off between preventing ring alkylation and minimizing overalkylation.
-
-
Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, leading to an incomplete reaction.[3]
-
Troubleshooting: For bases like K₂CO₃, solvents like DMF or DMSO are often more effective than THF or acetone. Gentle heating (e.g., 40-50 °C) can also improve solubility and reaction rates, but must be monitored carefully to avoid overalkylation.
-
Caption: Competing pathways in the N-ethylation step.
FAQ 2: Difficulty in the N-Ethylation of Boc-Protected Amine (Route B, Step 2)
Question: I have successfully prepared tert-butyl (5-bromopyridin-2-yl)carbamate, but now I am struggling to ethylate the Boc-protected nitrogen. The reaction is sluggish even with a strong base and ethyl iodide. Why is this step so difficult?
Plausible Causes & Troubleshooting Strategies:
The N-H proton of a Boc-carbamate is significantly less acidic than that of an amine, making its deprotonation and subsequent alkylation challenging.
-
Steric Hindrance and Reduced Nucleophilicity: The bulky tert-butyl group and the electron-withdrawing nature of the carbonyl group significantly reduce the nucleophilicity of the nitrogen atom.
-
Mechanism: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available for nucleophilic attack.
-
Troubleshooting Strategy:
-
Strong Base is Essential: A very strong base is required to deprotonate the carbamate. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice. Use at least 1.2-1.5 equivalents.
-
Appropriate Solvent: A polar aprotic solvent that can dissolve the reactants and stabilize the resulting anion is crucial. Anhydrous THF or DMF are standard choices.
-
Elevated Temperature: This reaction often requires heating to proceed at a reasonable rate. Monitor the reaction at temperatures between room temperature and 60-80 °C. Be mindful that higher temperatures can promote side reactions.
-
Addition of an Iodide Source: If using an alkylating agent other than an iodide (e.g., ethyl bromide), adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive ethyl iodide in situ.[3]
-
-
-
Competing O-Alkylation: Although less common for carbamates compared to amides, there is a possibility of forming an O-alkylated iminocarbonate species, especially under harsh conditions.
-
Prevention Strategy: Use carefully controlled temperatures and avoid excessively strong bases or highly reactive alkylating agents if possible. The N-alkylation is generally the thermodynamically favored product.
-
FAQ 3: Formation of an Unidentified Byproduct During Boc Protection
Question: When I perform the Boc protection of my aminopyridine using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA), I get my desired product, but also a significant amount of a less polar byproduct. What could this be?
Plausible Causes & Troubleshooting Strategies:
While Boc protection is generally a robust reaction, side reactions can occur, particularly with elevated temperatures or the use of certain catalysts.[4][5][6]
-
Formation of tert-Butyl Carbamate Byproduct: The most likely byproduct is the result of the reaction of Boc₂O with any residual tert-butanol (a byproduct of the main reaction) or if the Boc₂O itself degrades.
-
Pyrocarbonate Formation: In the presence of a strong nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures, Boc₂O can react with the protected product to form a pyrocarbonate derivative.
-
Prevention Strategy:
-
Control Temperature: Perform the reaction at room temperature or below (0 °C).[4][7] The reaction is often exothermic, so slow addition of Boc₂O is recommended.
-
Avoid Excess DMAP: If using DMAP as a catalyst, use only a catalytic amount (0.05-0.1 equivalents). For simple aminopyridines, a base like triethylamine is often sufficient.
-
Purification: The desired Boc-protected amine can typically be separated from non-polar byproducts by standard silica gel column chromatography.
-
-
Table 1: Comparison of Common Boc Protection Conditions
| Base | Solvent | Temperature | Key Advantages/Disadvantages |
| Triethylamine (TEA) | DCM, THF, ACN | 0 °C to RT | Standard, mild conditions; generally effective.[4] |
| NaOH / K₂CO₃ | Dioxane/Water, Acetone/Water | Room Temp | Good for substrates with good water solubility.[4] |
| DMAP (catalytic) | DCM, THF | Room Temp | Highly efficient catalyst, but can promote side reactions if not used judiciously. |
Recommended Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-5-bromopyridine (Route B, Step 1)
This protocol is often preferred as it avoids the potential overalkylation issues seen in Route A.
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (5-bromopyridin-2-yl)carbamate as a white solid.[8][9]
Protocol 2: N-Ethylation of tert-Butyl (5-bromopyridin-2-yl)carbamate (Route B, Step 2)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 0.1 M) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and slowly add ethyl iodide (1.3 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Researcher.Life. [Link]
- Process for the N-alkylation of aminopyridines.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. [Link]
-
Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Aminoborohydrides. Part 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine. ResearchGate. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Appchem. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- Method for N-alkylation of 2-pyridone.
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. [Link]
-
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(5-bromopyridin-2-yl_methyl-carbamate]([Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. 2-(Boc-amino)-5-bromopyridine | 159451-66-8 [chemicalbook.com]
- 9. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Time for Boc Protection/Deprotection
Welcome to the Technical Support Center for Boc protection and deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing these crucial reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Section 1: Boc Protection of Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] However, achieving rapid and complete protection can sometimes be challenging. This section addresses common issues related to reaction time optimization for Boc protection.
Troubleshooting Guide: Boc Protection
Q1: My Boc protection reaction is sluggish or incomplete, even after several hours. What are the primary factors I should investigate?
A1: A slow or incomplete Boc protection can be attributed to several factors, primarily related to the nucleophilicity of the amine, steric hindrance, and reaction conditions.
-
Nucleophilicity of the Amine: Aromatic amines are less nucleophilic than aliphatic amines and will generally react slower with di-tert-butyl dicarbonate (Boc₂O).[3] Electron-withdrawing groups on an aromatic ring will further decrease the amine's reactivity.
-
Steric Hindrance: Bulky substituents near the amine can impede the approach of the Boc₂O molecule, significantly slowing the reaction rate.[4]
-
Solvent Choice: The choice of solvent can have a dramatic effect on the reaction rate. While aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common, alcoholic solvents such as methanol have been shown to accelerate the Boc protection of aromatic amines, in some cases by up to 70-fold compared to reactions in chloroform.[3] This is attributed to the alcohol stabilizing the transition state through hydrogen bonding.[3]
-
Base: While not always strictly necessary, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to neutralize the acidic byproduct, tert-butanol, and can accelerate the reaction.[1][5] For zwitterionic substrates with poor organic solubility, using an aqueous base like sodium hydroxide can improve solubility and facilitate the reaction.[6]
-
Temperature: Many Boc protections proceed efficiently at room temperature.[7] However, for less reactive amines, gentle heating (e.g., to 40-55°C) can increase the reaction rate.[5][8]
Q2: I'm observing the formation of side products, such as N,N-di-Boc derivatives or ureas. How can I minimize these?
A2: The formation of these side products is often a consequence of the reaction conditions.
-
N,N-di-Boc Formation: This is more common with primary amines under strongly basic conditions. To favor mono-protection, you can try using stoichiometric amounts of Boc₂O or consider specific reagents designed for mono-protection.[7]
-
Urea Formation: This can occur if the intermediate isocyanate is formed.[7] Ensuring the reaction is not overheated and using appropriate stoichiometry can help minimize this.
-
Optimizing Conditions: Carefully controlling the amount of Boc₂O (typically 1.0-1.6 equivalents) and base can help.[1][8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed, preventing the formation of over-reacted products.[7]
Q3: My substrate has poor solubility in common organic solvents. What strategies can I employ?
A3: Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[9]
-
Aqueous Conditions: For substrates like amino acids, running the reaction in a mixture of water and an organic solvent (like THF or acetone) with a base like sodium hydroxide or sodium bicarbonate can be very effective.[5][7][10]
-
Solvent Screening: Experiment with different solvent systems. For example, a mixture of water, methanol, and triethylamine has been used successfully for aminoglycosides.[8]
-
Solvent-Free Conditions: In some cases, solvent-free conditions using a catalytic amount of iodine or a solid acid catalyst like Amberlyst-15 can be efficient.[7][10]
Workflow for Troubleshooting Slow Boc Protection
Caption: Troubleshooting flowchart for slow Boc protection reactions.
Standard Experimental Protocol: Boc Protection of Aniline
-
Dissolution: Dissolve aniline (1.0 eq) in methanol to a concentration of 0.2-0.5 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The product, N-Boc aniline, will have a higher Rf value than aniline. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by flash column chromatography on silica gel.
Section 2: Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, which proceed via cleavage of the carbamate to form a stable tert-butyl cation.[11][12] While generally straightforward, optimizing the deprotection time is crucial to avoid side reactions and ensure complete removal without damaging other sensitive functional groups.
Troubleshooting Guide: Boc Deprotection
Q1: My Boc deprotection is incomplete. What adjustments should I make?
A1: Incomplete deprotection is a common issue and can usually be resolved by modifying the acidic conditions.
-
Acid Concentration and Strength: The rate of Boc deprotection has been shown to have a second-order dependence on the concentration of strong acids like HCl.[13][14][15][16] This means a small increase in acid concentration can significantly increase the reaction rate.[17] If your reaction with 25% trifluoroacetic acid (TFA) in DCM is slow, increasing the concentration to 50% can be effective.[18][19] Alternatively, switching to a stronger acid system, such as 4M HCl in dioxane, may be necessary.[18]
-
Reaction Time and Temperature: Deprotection is a kinetic process.[20] Many deprotections are complete within 30 minutes to 2 hours at room temperature.[19] However, for sterically hindered substrates or those with electron-withdrawing groups that destabilize the carbocation intermediate, longer reaction times or gentle heating (e.g., 30-40°C) may be required.[9][20]
-
Solvent: Ensure your substrate is fully soluble in the reaction solvent.[20] DCM is a common choice for TFA-mediated deprotections.[20]
-
Moisture: Water can reduce the effective concentration of the acid.[20] Using anhydrous solvents and reagents is recommended.
Q2: I'm concerned about cleaving other acid-labile groups in my molecule. How can I selectively remove the Boc group?
A2: This is a key challenge in complex molecule synthesis. The Boc group is generally one of the more acid-labile protecting groups, allowing for selective removal.[21][22]
-
Milder Acidic Conditions: Instead of strong acids like TFA, consider milder options such as:
-
Careful Control of Strong Acids: When using TFA, using the lowest effective concentration (e.g., starting at 20-25%) and monitoring the reaction closely can achieve selectivity.[19]
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be employed:
-
Thermal Deprotection: Heating the Boc-protected compound, often in a high-boiling solvent or under continuous flow conditions, can effect deprotection without any acid catalyst.[26][27][28] However, this may require high temperatures (120-240°C).[18][26]
-
Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by methanol offers a mild alternative.[24]
-
Q3: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What are the likely side reactions, and how can I prevent them?
A3: The primary culprit for side reactions is the reactive tert-butyl cation intermediate generated during deprotection.[1][22]
-
tert-Butylation: This cation can alkylate nucleophilic functional groups, especially electron-rich aromatic rings (like in tryptophan) or sulfur-containing residues (like methionine).[1][19][22]
-
Prevention with Scavengers: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation. Common scavengers include:
-
Aspartimide Formation: In peptide synthesis, the side-chain of aspartic acid can cyclize with the peptide backbone under acidic conditions.[19] This can be minimized by careful selection of deprotection conditions and is a known challenge in solid-phase peptide synthesis.
Mechanism of Acid-Catalyzed Boc Deprotection
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. wuxibiology.com [wuxibiology.com]
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- 5. Amine Protection / Deprotection [fishersci.co.uk]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. scribd.com [scribd.com]
- 14. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. figshare.com [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fiveable.me [fiveable.me]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, substrates like bromopyridines introduce unique challenges that can lead to failed reactions or low yields. The Lewis basic nitrogen atom in the pyridine ring can significantly interfere with the palladium catalyst, a phenomenon often referred to as catalyst poisoning.[1][2][3][4]
This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered when working with bromopyridine substrates. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by the most common problems researchers face. Each answer provides a mechanistic explanation and actionable solutions.
Category 1: Low Yield or No Reaction
Q1: My Suzuki coupling with a bromopyridine substrate has failed or is giving a very low yield. What are the most likely causes?
A1: Low or no conversion in Suzuki couplings involving bromopyridines typically stems from two primary issues:
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2][3] This coordination can stabilize intermediates or form off-cycle, inactive palladium complexes, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[2][4] This is the most common reason for failure in these reactions.[2]
-
Difficult Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the pyridine ring can influence the ease of the initial oxidative addition step, which is often rate-limiting.[1][5] Electron-rich pyridines can make this step more challenging.
A systematic optimization of the catalyst system, base, and solvent is crucial to overcome these hurdles.[1]
Q2: How do I select the right palladium catalyst and ligand to overcome these issues?
A2: Your choice of catalyst and ligand is the most critical factor for success.
-
Palladium Source: Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, but often require in situ reduction to the active Pd(0) state.[6] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used.[5][6][7] For challenging couplings, modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are highly recommended as they provide a reliable and efficient route to the active catalytic species.[8]
-
Ligand Choice: This is where the reaction is often won or lost. To counteract catalyst poisoning and facilitate the key catalytic steps, the ligand should be:
-
Electron-Rich: This increases the electron density on the palladium, which promotes the oxidative addition step with the bromopyridine.[5][6]
-
Sterically Bulky: The bulkiness of the ligand can physically hinder the pyridine nitrogen from coordinating to the palladium center.[2] Furthermore, bulky ligands accelerate the final reductive elimination step to release the product.[6][8]
-
The following workflow provides a logical approach to troubleshooting low-yield reactions.
Experimental Protocol
General Optimized Protocol for Suzuki Coupling of a Bromopyridine
This protocol incorporates best practices to mitigate the common issues discussed above and serves as a robust starting point for optimization.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Solvent Degassing: In a separate flask, sparge the chosen solvent (e.g., 1,4-Dioxane) with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst/ligand under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure all oxygen is removed. [1]4. Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS). [1]If the reaction stalls, a small amount of additional catalyst may be added.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. [1]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cázares-Marin, L. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Al-Zoubi, R. M., & Hall, D. G. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Al-Zoubi, R. M., & Hall, D. G. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ScienceDirect. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem Technical Support.
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Khalid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
Aydin, F., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Cid, M. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Baran, A., et al. (2022). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Reddit User Discussion. (2023). Problems with Suzuki coupling. r/Chempros. [Link]
-
Scott, R. W., & Slae, M. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids. BenchChem Technical Support.
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Kumar, A., et al. (2016). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
ACS Publications. (2026). ACS Catalysis Journal. [Link]
Sources
Technical Support Center: Purification of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Welcome to the technical support center for tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key synthetic intermediate. Drawing from established chemical principles and field-proven techniques, this document aims to be an authoritative resource to help you overcome common challenges and ensure the highest purity of your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Issue 1: Presence of Unreacted Starting Material (5-bromo-N-ethylpyridin-2-amine)
Question: My post-reaction analysis (TLC/LC-MS) shows a significant amount of the starting amine. How can I efficiently remove it?
Answer: The presence of unreacted 5-bromo-N-ethylpyridin-2-amine is a common issue, often due to incomplete reaction or slight excess of the amine to ensure full conversion of the Boc-anhydride. Due to the basic nature of the starting amine compared to the protected product, a liquid-liquid extraction with a dilute acid wash is the most effective method for its removal.
Underlying Principle: The tert-butyloxycarbonyl (Boc) group significantly reduces the basicity of the pyridine nitrogen and the ethylamino group. The unreacted starting amine, however, retains its basic character and can be protonated by a mild acid to form a water-soluble salt.
Experimental Protocol: Acidic Wash Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous solution of a mild acid. A 1M solution of hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl) is recommended.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated amine salt will partition into the aqueous layer.
-
Extraction & Drying: Drain the aqueous layer. Wash the organic layer with brine to remove any remaining water-soluble components. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Analyze a small sample of the product by TLC or LC-MS to confirm the absence of the starting amine.
Issue 2: Residual Di-tert-butyl dicarbonate (Boc₂O) and its Byproducts
Question: I'm observing impurities that I suspect are related to the Boc anhydride. How can these be removed?
Answer: Excess Boc₂O and its hydrolysis byproduct, tert-butanol, can persist in the crude product. While tert-butanol is volatile and often removed during solvent evaporation, unreacted Boc₂O can be problematic. A common method to quench excess Boc₂O is to use a scavenger amine or a basic wash.
Underlying Principle: Boc anhydride is electrophilic and reacts with nucleophiles. By introducing a scavenger amine, the excess Boc₂O is converted into a more easily removable urea or carbamate derivative. Alternatively, a basic wash can hydrolyze the anhydride.
Experimental Protocol: Quenching and Removal of Excess Boc₂O
-
Scavenging (In-situ): After the main reaction is complete (as monitored by TLC/LC-MS), add a small amount of a primary or secondary amine, such as N,N-dimethylethylenediamine or tris(2-aminoethyl)amine, to the reaction mixture and stir for 1-2 hours at room temperature.[3]
-
Work-up: Proceed with the standard aqueous work-up as described in Issue 1. The resulting urea/carbamate byproducts are typically more polar and can be removed by the aqueous wash or subsequent chromatography.
-
Alternative - Basic Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will hydrolyze the remaining Boc₂O.
-
Purity Confirmation: Verify the removal of Boc-related impurities by analytical methods.
Issue 3: Low Purity After Initial Work-up - The Need for Chromatography
Question: My product is still not pure enough after extraction. What are the best conditions for column chromatography?
Answer: For high-purity this compound, silica gel column chromatography is often necessary.[4][5] The key is to select an appropriate solvent system that provides good separation between your product and any remaining impurities.
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. The polarity of the solvent system is gradually increased to elute compounds of increasing polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is recommended.
-
Starting Point: Begin with a low polarity mixture, for example, 5-10% ethyl acetate in hexanes.
-
Gradient: Gradually increase the percentage of ethyl acetate to elute the product. The optimal gradient can be determined by preliminary TLC analysis.
-
-
TLC Analysis for Solvent System Selection:
-
Spot the crude material on a silica TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from impurity spots.
-
-
Column Packing and Loading:
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dry silica-adsorbed product onto the top of the column.
-
-
Elution and Fraction Collection: Run the gradient, collecting fractions and monitoring them by TLC to pool the pure product fractions.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å) | Provides good separation for moderately polar compounds.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for fine-tuning of polarity to achieve optimal separation. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Monitoring | TLC with UV visualization | Quick and effective way to track the separation. |
Issue 4: Product Decomposition or Boc-Group Cleavage
Question: I am seeing evidence of product degradation or the formation of 5-bromo-N-ethylpyridin-2-amine after purification. What could be causing this?
Answer: The Boc protecting group is known to be labile under acidic conditions.[1][2] Exposure to strong acids, even residual acidic impurities on silica gel, can cause deprotection. Additionally, tert-butyl carbamates can be thermally unstable at elevated temperatures.[6][7]
Underlying Principle: The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation.[8] This process is accelerated by heat.
Troubleshooting and Prevention:
-
Neutralize Glassware: Ensure all glassware is free of acidic residues.
-
Use Neutralized Silica: If deprotection on the column is suspected, consider using silica gel that has been pre-treated with a base like triethylamine (typically 0.1-1% in the eluent).[9]
-
Avoid High Temperatures: When concentrating the product, use a rotary evaporator with a water bath temperature below 40-50°C.[6] Avoid prolonged heating.
-
Storage: Store the purified product in a cool, dry, and dark place.[10]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
Pure this compound is typically a white to off-white solid. It is generally stable under standard laboratory conditions but should be protected from strong acids and high heat to prevent decomposition or deprotection.[11]
Q2: Can I use recrystallization to purify this compound?
Recrystallization can be an effective purification technique if a suitable solvent system is found.[12] This method is particularly useful for removing small amounts of impurities from a product that is already relatively pure.
Experimental Protocol: Recrystallization Solvent Screening
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[12]
-
Screening: Test small amounts of the compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof).
-
Procedure:
Q3: Which analytical techniques are best for assessing the final purity?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: To confirm the structure and identify any proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight of the product and any impurities.
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.[15] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid is a good starting point.[9]
Workflow for Impurity Diagnosis and Removal
The following diagram illustrates a logical workflow for identifying and removing common impurities during the purification of this compound.
Caption: A workflow for troubleshooting common purification issues.
References
-
E. B. Servoss, H. M. Rosenberg. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2544 (1967). [Link]
-
M. P. Thorne. Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. J. Chem. Soc., Perkin Trans. 2, 11, 1533-1538 (1977). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
J. Yu, et al. Methyl carbamate purification by extraction and recrystallazation. SciEngine. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
J. Yu, et al. Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
LookChem. Purification of Pyridine. Chempedia. [Link]
-
A. R. Katritzky, et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central, 10(1), 227 (2018). [Link]
-
Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech. [Link]
-
S. Boukattaya, et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health, 2013, 314873 (2013). [Link]
- European Patent Office. Deprotection of N-BOC compounds.
-
Appchem. tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Appchem. [Link]
-
T. Seidensticker, et al. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate [acrospharma.co.kr]
- 11. capotchem.cn [capotchem.cn]
- 12. mt.com [mt.com]
- 13. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a robust and efficient synthesis.
I. Synthesis Overview
The synthesis of this compound typically involves a two-step process starting from 2-amino-5-bromopyridine. The first step is the N-ethylation of the amino group, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the N-Ethylation Step
Symptom: The conversion of 2-amino-5-bromopyridine to N-ethyl-5-bromopyridin-2-amine is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | A weak or insufficient amount of base can lead to incomplete deprotonation of the amine, hindering its nucleophilicity. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure at least one equivalent of base is used. |
| Poor Solubility of Starting Material | 2-Amino-5-bromopyridine has limited solubility in some organic solvents, which can impede the reaction rate.[1] | Consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1] |
| Side Reactions | Over-alkylation can occur, leading to the formation of a diethylamino pyridine derivative. | Use a controlled stoichiometry of the ethylating agent (e.g., ethyl iodide or ethyl bromide), adding it dropwise at a low temperature to minimize side reactions. |
| Reaction Temperature Too Low | The activation energy for the N-alkylation may not be reached at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
Problem 2: Incomplete Boc Protection
Symptom: Significant amounts of N-ethyl-5-bromopyridin-2-amine remain after the Boc protection step.
| Potential Cause | Explanation | Recommended Solution |
| Degraded Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. | Use a fresh bottle of Boc₂O or verify the purity of the existing stock. Store it under an inert atmosphere. |
| Insufficient Reaction Time or Temperature | The reaction may be kinetically slow, especially with sterically hindered amines.[2] | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS.[2] |
| Inadequate Base | A base is required to neutralize the acid generated during the reaction.[3] | Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.[3] |
| Solvent Effects | The choice of solvent can influence the reaction rate and solubility of reactants.[2] | Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally effective.[3] |
Problem 3: Formation of Impurities During Boc Protection
Symptom: The appearance of significant unknown spots on the TLC plate or peaks in the LC-MS chromatogram.
| Potential Cause | Explanation | Recommended Solution |
| Over-bromination | If there are residual brominating agents from the starting material synthesis, further bromination of the pyridine ring can occur.[4][5] | Ensure the starting 2-amino-5-bromopyridine is pure and free of any brominating agents. Recrystallization or column chromatography may be necessary.[4][5] |
| Reaction with Solvent | In certain cases, the solvent can participate in side reactions. | Choose an inert solvent for the reaction. |
| Decomposition of Product | The product may be unstable under the reaction or work-up conditions. | Perform the reaction at a lower temperature and use a milder work-up procedure. |
Problem 4: Difficulties in Product Purification
Symptom: The isolated product is an oil that is difficult to crystallize or purify by column chromatography.
| Potential Cause | Explanation | Recommended Solution |
| Residual Solvent | Trapped solvent can prevent the product from solidifying. | Use a high-vacuum pump to remove residual solvent. Co-evaporation with a non-polar solvent like hexane can also be effective. |
| Presence of Impurities | Impurities can act as an anti-solvent, inhibiting crystallization. | Attempt to purify a small sample by preparative TLC or HPLC to obtain a seed crystal. Trituration with a non-polar solvent like pentane or hexane may also induce crystallization. |
| Product is an Amorphous Solid or Oil | Some organic molecules inherently exist as oils or amorphous solids at room temperature. | If the product is intended for further reactions, using it as an oil may be acceptable if it is sufficiently pure. Otherwise, consider forming a salt to induce crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-amino-5-bromopyridine?
The most common and cost-effective starting material is 2-aminopyridine.[4][6] The bromination can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or bromine.[4][6] Careful control of the reaction conditions is crucial to avoid the formation of di-brominated byproducts.[4][5]
Q2: Can I perform the N-ethylation and Boc protection in a one-pot synthesis?
While a one-pot procedure is theoretically possible, it is generally not recommended for scale-up. The reaction conditions for N-ethylation and Boc protection are different, and a one-pot approach can lead to a more complex mixture of products and byproducts, making purification challenging. A stepwise approach with isolation of the N-ethyl intermediate is preferred for better control and higher purity of the final product.
Q3: What are the key safety precautions to consider during this synthesis?
-
N-Ethylation: Ethylating agents like ethyl iodide are alkylating agents and should be handled with care in a well-ventilated fume hood.
-
Boc Protection: Di-tert-butyl dicarbonate can cause skin and eye irritation. The reaction also produces tert-butanol and carbon dioxide, so adequate ventilation is necessary.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO, DCM) have their own specific hazards and should be handled according to their safety data sheets (SDS).
Q4: How can I monitor the progress of the reactions effectively?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring these reactions.[2]
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light.
-
LC-MS: This technique provides more quantitative information about the reaction progress and can help identify any byproducts formed.
Caption: A systematic workflow for troubleshooting synthesis issues.
IV. Experimental Protocols
Protocol 1: N-Ethylation of 2-Amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add an ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-ethyl-5-bromopyridin-2-amine.
Protocol 2: Boc Protection of N-ethyl-5-bromopyridin-2-amine
-
Dissolve the crude N-ethyl-5-bromopyridin-2-amine (1.0 eq) in an aprotic solvent (e.g., THF or DCM).[7]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq) to the solution.[7]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.[7]
V. References
-
U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 5(12), 123-126.
-
Kumar, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromopyridin-2-yl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the challenging yet crucial cross-coupling reactions of 5-bromopyridin-2-yl derivatives. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst & Condition Selection
This section addresses the primary considerations for designing a successful cross-coupling reaction with 5-bromopyridin-2-yl substrates.
Q1: What are the key challenges associated with the cross-coupling of 5-bromopyridin-2-yl derivatives?
The primary challenge stems from the pyridine nitrogen atom itself. There are two main effects to consider:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center. This coordination can stabilize the palladium complex, but it also occupies a coordination site, potentially slowing down or completely inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Electronic Effects: The pyridine ring is electron-deficient, which generally makes the initial oxidative addition of the C-Br bond to the Pd(0) center more facile compared to electron-rich aryl bromides.[2][3] However, this same electronic-deficiency can influence the reactivity of coupling partners and the stability of intermediates.
Q2: Should I generate my catalyst in situ from a precursor like Pd(OAc)₂ or use a pre-formed palladium precatalyst?
While generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand is common and cost-effective, it can lead to inconsistencies.[4][5] The reduction of Pd(II) to Pd(0) can be influenced by various factors, including the purity of reagents and the presence of oxygen, potentially leading to the formation of inactive palladium black or undesirable phosphine oxides.[2][5]
For 5-bromopyridin-2-yl substrates, using a well-defined, air-stable palladium precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) is highly recommended.[6] These precatalysts are designed for clean and quantitative generation of the active monoligated Pd(0) species upon activation, leading to more reliable and reproducible results.[4]
Q3: How do I select the optimal ligand for my specific cross-coupling reaction?
The ligand is arguably the most critical component for mitigating the challenges of pyridine substrates.[1] The general principle is to use bulky, electron-rich phosphine ligands .[7][8] These ligands promote the desired catalytic cycle in two ways:
-
Steric Hindrance: Their large size physically blocks the pyridine nitrogen from coordinating to the palladium center.
-
Electronic Donation: They increase the electron density on the palladium, which facilitates the oxidative addition and reductive elimination steps.[8]
Your choice will depend on the specific reaction:
-
For Suzuki-Miyaura Coupling: Buchwald-type biaryl phosphine ligands like SPhos and XPhos are excellent starting points.[1][7] For some systems, ferrocene-based ligands like Pd(dppf)Cl₂ also show high efficacy.[9][10]
-
For Buchwald-Hartwig Amination: Sterically hindered ligands are crucial.[11] BINAP is a classic choice, and modern Buchwald ligands are also highly effective, especially when coupling hindered amines.[12][13]
-
For Heck Coupling: While traditional phosphines like P(o-tol)₃ can be used, N-heterocyclic carbenes (NHCs) have emerged as robust ligands that form thermally stable palladium complexes, which is beneficial as these reactions often require heat.[12][14]
Q4: What is the role of the base and solvent, and how should I choose them?
The base and solvent system is critical for both reaction efficiency and preventing side reactions.
-
Base Selection: The base's primary role in Suzuki coupling is to activate the boronic acid for transmetalation.[15] For Buchwald-Hartwig amination, it deprotonates the amine.[13][16]
-
Solvent Selection:
-
Aprotic polar solvents are common. 1,4-Dioxane , THF , and Toluene are frequently used.[1][9][12]
-
For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often necessary to dissolve the inorganic base and facilitate the reaction.[1][9]
-
Always use anhydrous and degassed solvents . Oxygen can lead to catalyst deactivation and promote the homocoupling of boronic acids.[1][2]
-
Part 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during experiments.
Problem: Low or No Product Conversion
Q: My reaction is completely stalled or shows very little conversion after several hours. What are the first things I should check?
A: Before altering the core catalyst system, verify these fundamental parameters:
-
Inert Atmosphere: This is the most common culprit. Cross-coupling reactions are sensitive to oxygen.[1] Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times.[4] Confirm that your solvents were thoroughly degassed using methods like sparging with inert gas or freeze-pump-thaw cycles.[1][18]
-
Reagent Purity and Integrity:
-
Are your solvents truly anhydrous? Water can interfere with many steps, especially with strong bases.[1]
-
Is your boronic acid of good quality? Boronic acids can degrade over time, especially if not stored properly.[18] Consider using a fresh bottle or a more stable boronate ester (e.g., pinacol ester).
-
Is your palladium source active? If using a Pd(II) source with a ligand, the in situ reduction may have failed. Consider adding a small amount of a reducing agent or switching to a pre-formed Pd(0) source or a modern precatalyst.[2][5]
-
Q: I've confirmed my setup is inert and my reagents are pure, but the reaction is still sluggish. I suspect catalyst inhibition by the pyridine nitrogen. What can I do?
A: This is a strong possibility. To overcome catalyst inhibition:
-
Switch to a Bulkier Ligand: If you are using a less bulky ligand like PPh₃, switch to a more sterically demanding biaryl phosphine ligand like XPhos , SPhos , or a bulky N-heterocyclic carbene (NHC) ligand.[1][7][10] The increased steric profile will prevent the pyridine from binding to the palladium.
-
Increase Ligand-to-Palladium Ratio: Sometimes, using a slightly higher ratio of ligand to palladium (e.g., 2.2:1 for a monoligated active species) can help ensure the palladium remains coordinated to the desired phosphine rather than the substrate.[19]
-
Consider an Additive: In some cases, adding a Lewis acid (e.g., ZnF₂) or a salt can interact with the pyridine nitrogen, temporarily "masking" it from the catalyst. This is an advanced technique and requires careful optimization.
Problem: Low Yields and Major Side Products
Q: My main side product is a biaryl from the homocoupling of my boronic acid partner (in a Suzuki reaction). What causes this and how can I stop it?
A: Homocoupling is almost always caused by the presence of an oxidant, usually oxygen .[2][4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.
-
Solution: Rigorously deoxygenate your reaction mixture and maintain a strict inert atmosphere throughout the entire process.[1][2] Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can also minimize the presence of problematic Pd(II) species.[4][15]
Q: I am observing a significant amount of 2-substituted pyridine (hydrodehalogenation), where the bromine has been replaced by a hydrogen. How can I prevent this?
A: Hydrodehalogenation occurs when the palladium-aryl intermediate formed after oxidative addition reacts with a hydride source instead of the intended coupling partner.[2]
-
Potential Hydride Sources: Amine bases (like triethylamine in Heck or Sonogashira reactions), alcohol solvents, or even water under certain conditions can be hydride donors.[2]
-
Solutions:
-
Change the Base: Switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.
-
Lower the Temperature: This side reaction often becomes more competitive at higher temperatures. Try running the reaction at the lowest temperature that still allows for reasonable conversion.
-
Q: My starting 5-bromopyridin-2-yl derivative is consumed, but my yield is low, and I see a lot of the deborylated arene from my coupling partner. What is happening?
A: This side reaction is called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6][17] It is often competitive with the desired transmetalation step, especially with electron-rich or heteroaryl boronic acids.
-
Causes: This is often promoted by strong bases, high temperatures, and extended reaction times, particularly in the presence of water.[18]
-
Solutions:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a weaker one like KF or Cs₂CO₃ .[6][17]
-
Use a Boronate Ester: Pinacol or MIDA boronate esters are often more stable to protodeboronation than the corresponding boronic acids.[2]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Part 3: Recommended Starting Protocols & Data
While every specific substrate pairing requires optimization, the following tables and protocols provide robust starting points for your experiments.
Table 1: Recommended Catalyst Systems for 5-Bromopyridin-2-yl Derivatives
| Coupling Reaction | Palladium Source (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) or XPhos-Pd-G3 (2) | XPhos (4) or SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP (3-5) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) or an NHC ligand | Et₃N (2.0) | DMF or Toluene | 100-130 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | (none) + CuI (4 mol%) | Et₃N (3.0) | THF or DMF | 60-80 |
Note: Ligand mol% is relative to Pd. For precatalysts, no additional ligand is needed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridin-2-yl derivative (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][4]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1]
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][12]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[12]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).
-
Reagent Addition: Add the 5-bromopyridin-2-yl derivative (1.0 equiv.) to the tube.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).[12]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C). Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up & Purification: After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[12]
Part 4: Visualization & Workflow Diagrams
Catalyst Selection Workflow
This diagram provides a logical decision-making process for selecting a starting catalyst system.
Caption: The Suzuki-Miyaura cycle with key failure points highlighted.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- BenchChem. (2025). Catalyst Efficacy in Cross-Coupling Reactions with 1-(5-Bromopyridin-2-yl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.).
- Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?".
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Migliorini, A., et al. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling...
- Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Hartwig, J. F. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Guez-guez, M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling.
- Rilast, D. J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cahiez, G., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Reactions with tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and robust troubleshooting strategies for chemical reactions involving tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate. Our goal is to help you anticipate and overcome synthetic challenges, ensuring the stability of the critical tert-butoxycarbonyl (Boc) protecting group and the integrity of the pyridine core during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this molecule during a typical cross-coupling reaction?
A1: The primary mode of decomposition is the cleavage of the Boc protecting group. While generally stable to a wide range of reagents, the Boc group is highly susceptible to acidic conditions.[1][2] In the context of a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), acidic species can be generated in situ, or residual acids from starting materials can catalyze this deprotection. Additionally, high reaction temperatures (typically above 85-100°C) can lead to thermal cleavage of the Boc group.[1][3]
Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC analysis. What's happening?
A2: A dark reaction mixture and a complex TLC profile are classic indicators of decomposition. The likely culprit is the loss of the Boc group, which exposes the secondary amine. This free amine is often more reactive than the starting material and can engage in side reactions with your catalyst, reagents, or even other molecules of your substrate, leading to a mixture of oligomeric byproducts.
Q3: Is the C-Br bond on the pyridine ring stable under typical cross-coupling conditions?
A3: Yes, the 5-bromo position on the pyridine ring is well-suited for cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition with a palladium catalyst, which is the rate-determining step in many cross-coupling cycles.[4] The primary challenge is not the reactivity of the C-Br bond but maintaining the stability of the Boc group under the required reaction conditions.
Q4: Can I use any base for my cross-coupling reaction?
A4: While the Boc group is stable towards most bases, the choice of base is still critical.[1] Strong bases are generally well-tolerated. However, very strong bases in combination with certain solvents at high temperatures could potentially lead to other unforeseen side reactions. More importantly, the purity of the base is paramount. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be hygroscopic and may contain acidic impurities if not handled and stored correctly. It is advisable to use freshly opened or properly stored bases.
Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to troubleshooting common issues encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Premature Boc-Deprotection
Symptoms:
-
Appearance of a new, more polar spot on TLC corresponding to the free amine.
-
Low yield of the desired product.
-
Complex mixture of byproducts in the crude NMR.
Root Causes & Solutions:
-
Acidic Contaminants: Trace amounts of acid can readily cleave the Boc group.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous, high-purity solvents. If using a boronic acid in a Suzuki coupling, be aware that some boronic acids can be acidic or contain acidic impurities.
-
-
Inappropriate Base Selection or Quality: The base may not be sufficiently strong or pure to neutralize any acidic species present or generated.
-
Solution: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for sensitive substrates.[5] Ensure the base is of high purity and handled under an inert atmosphere if necessary.
-
-
High Reaction Temperature: The Boc group can be thermally labile.
-
Solution: Screen lower reaction temperatures. Many modern palladium catalyst systems are highly active and may not require the high temperatures reported in older literature.[6] A temperature screen from 60°C to 90°C is recommended.
-
Visualizing the Primary Decomposition Pathway
The diagram below illustrates the primary acid-catalyzed decomposition pathway leading to the undesired free amine, which can then undergo further reactions.
Caption: Acid-catalyzed decomposition of the Boc-protected substrate.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to minimize the risk of decomposition of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the appearance of a new, more polar spot which could indicate the deprotected starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Optimized workflow for Suzuki coupling.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for cross-coupling reactions to minimize decomposition.
| Parameter | Recommended Condition | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | Mild, non-nucleophilic bases that are effective and less likely to contain acidic impurities.[5] |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvents are preferred. Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 90 °C | Balances reaction rate with the thermal stability of the Boc group.[1] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Standard, reliable catalysts for Suzuki couplings. Use low catalyst loading (2-5 mol%). |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst from oxidation, which can lead to side reactions. |
By carefully controlling these parameters and being vigilant for the signs of decomposition, researchers can successfully employ this compound in a variety of synthetic transformations.
References
-
Various Authors on ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. Retrieved from [Link]
- Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 138-142.
- Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26235–26242.
- Sherry, B. D., & Greshock, T. J. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725.
- Dvořáková, H., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(21), 3948.
- Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4874–4877.
-
Reddit User Discussion. (2021). base free suzuki coupling? r/Chempros. Retrieved from [Link]
- Wang, D.-H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcours.net [mcours.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. カルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Workup and Purification of Reactions Involving tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate. The protocols and advice provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.
Introduction
This compound is a key intermediate in medicinal chemistry, combining the features of a Boc-protected amine and a bromopyridine. This structure presents unique challenges during reaction workup and purification, primarily due to the basicity of the pyridine nitrogen and the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. This guide will address common issues and provide robust solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is complete. What is the general workup procedure to isolate my Boc-protected bromopyridine product?
A general workup procedure for reactions involving this compound aims to remove reagents, catalysts, and byproducts while preserving the Boc protecting group. An aqueous workup followed by extraction is the standard approach.
Core Principle: The basicity of the pyridine nitrogen allows for its manipulation through acid-base chemistry. However, strong acidic conditions must be avoided to prevent premature deprotection of the Boc group.[1][2][3] A mildly basic or neutral aqueous wash is typically employed to remove acidic impurities, followed by extraction with an appropriate organic solvent.
Troubleshooting Workup Issues
Question: I'm observing a significant amount of my product in the aqueous layer after extraction. What is happening and how can I prevent this?
This issue typically arises from the partial protonation of the pyridine nitrogen, rendering the compound more water-soluble.
Causality: The pyridine ring is basic and can be protonated by acidic species in the reaction mixture or during the workup, forming a water-soluble pyridinium salt.[4][5]
Solutions:
-
Neutralize the Reaction Mixture: Before extraction, carefully quench the reaction with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8). This will ensure the pyridine nitrogen is in its free base form, maximizing its solubility in the organic phase.
-
Use of Brine: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.[5]
Experimental Protocol: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any acidic components.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Question: I'm trying to remove a basic impurity (e.g., pyridine, triethylamine) from my product. How can I do this without cleaving the Boc group?
Removing basic impurities requires an acidic wash, which poses a risk to the acid-labile Boc group. The key is to use a dilute acid and control the exposure time.
Expert Insight: The Boc group is generally stable to brief exposure to dilute aqueous acids, especially at low temperatures.[6]
Solutions:
-
Dilute Acid Wash: Wash the organic layer with a dilute solution of a weak acid, such as 1% aqueous citric acid or 5% aqueous ammonium chloride (NH₄Cl). These reagents are acidic enough to protonate more basic amine impurities without significantly affecting the Boc-protected amine.
-
Copper Sulfate Wash: For removing pyridine or other amine solvents, washing with a 10% aqueous copper (II) sulfate solution can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[6][7]
Workflow for Selective Removal of Basic Impurities
Caption: Decision workflow for removing basic impurities.
FAQ 2: How do I purify my crude this compound?
Flash column chromatography is the most common method for purifying this compound.
Core Principle: The polarity of the compound allows for its separation from less polar and more polar impurities on a silica gel stationary phase.
Troubleshooting Purification Issues
Question: My compound is streaking/tailing on the silica gel column. What can I do to improve the separation?
Peak tailing is a common issue with basic compounds like pyridines during silica gel chromatography.[8]
Causality: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.[8]
Solutions:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into the eluent system. This competing base will saturate the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based column.
Experimental Protocol: Flash Column Chromatography
-
Dry Load the Crude Product: Adsorb the crude product onto a small amount of silica gel.
-
Prepare the Column: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Carefully add the dry-loaded sample to the top of the column.
-
Elute the Column: Run the column with the chosen eluent system, collecting fractions.
-
Monitor Fractions: Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for most organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate | A common solvent system with tunable polarity. |
| Mobile Phase Modifier | 0.5% Triethylamine | To minimize peak tailing by neutralizing acidic silica sites.[8] |
FAQ 3: I need to deprotect the Boc group. What are the recommended conditions and subsequent workup?
The Boc group is readily cleaved under acidic conditions.[1][2][3][9]
Core Principle: The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]
Recommended Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A common and effective reagent. Typically used in a 1:1 mixture with dichloromethane (DCM) at room temperature.[1][2]
-
Hydrochloric Acid (HCl): Can be used as a solution in an organic solvent like dioxane or methanol.[2]
Workflow for Boc Deprotection and Workup
Caption: Workflow for Boc deprotection using TFA.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the TFA salt and extract the free amine.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the deprotected product.
Caution: If your molecule contains other acid-sensitive functional groups, these conditions may need to be optimized.
References
-
Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
-
What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protection - Common Conditions. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Acid-Base Extraction. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Video: Extraction - Concept. JoVE. [Link]
-
Remove Sticky Reagents. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
For researchers and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a compound of interest in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its mass spectrometric behavior, propose optimized analytical protocols, and compare these with alternative methodologies, offering a comprehensive playbook for its analysis.
The Analyte at a Glance: Physicochemical Properties
Before delving into the mass spectrometry, understanding the fundamental properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | Predicted |
| Molecular Weight | 301.18 g/mol | Predicted |
| Exact Mass | 300.0528 Da | Predicted |
| Structure |
Note: The exact mass is a critical parameter for high-resolution mass spectrometry, enabling precise identification. The presence of a bromine atom is a key feature, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a tell-tale signature in the mass spectrum.
Unraveling the Molecule: Predicted Fragmentation Pathways
The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), can be predicted by examining its constituent functional groups: the tert-butyl carbamate (Boc) group and the 5-bromopyridin-2-yl-ethyl moiety.
The Boc group is notoriously labile and serves as a primary fragmentation point. The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). For our target molecule, we can anticipate the following key fragmentation events:
-
Loss of Isobutylene (-56 Da): The protonated molecular ion [M+H]⁺ may readily lose a neutral isobutylene molecule, leading to a prominent fragment ion.
-
Loss of the Boc Group (-100 Da): Cleavage of the carbamate bond can result in the loss of the entire Boc group as a neutral species.
-
Cleavage of the Ethyl Linker: Fragmentation can also occur along the ethyl chain connecting the pyridine ring and the carbamate nitrogen.
-
Bromopyridine Fragments: The stable bromopyridine ring will likely produce characteristic fragment ions.
These predicted pathways are visualized in the following workflow diagram:
Caption: Predicted ESI-MS/MS fragmentation of the target analyte.
Proposed Analytical Protocol: LC-MS/MS
For robust and sensitive quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[1][2] The chromatographic separation provides specificity by resolving the analyte from matrix components, while the mass spectrometer offers high sensitivity and structural confirmation.
Experimental Workflow
Caption: A typical LC-MS/MS workflow for quantitative analysis.
Detailed Method Parameters
Liquid Chromatography:
-
Column: A C18 reversed-phase column is recommended for the separation of this moderately polar compound.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point. The formic acid aids in protonation for positive ion ESI.[2][3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 1-10 µL, depending on sample concentration and instrument sensitivity.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred due to the presence of basic nitrogen atoms that are readily protonated.
-
Multiple Reaction Monitoring (MRM) Transitions: For quantification, at least two MRM transitions should be monitored for specificity and confirmation.[2]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Assignment |
| 301.1 (⁷⁹Br) / 303.1 (⁸¹Br) | 245.0 (⁷⁹Br) / 247.0 (⁸¹Br) | [M+H - C₄H₈]⁺ |
| 301.1 (⁷⁹Br) / 303.1 (⁸¹Br) | 201.0 (⁷⁹Br) / 203.0 (⁸¹Br) | [M+H - C₅H₉O₂]⁺ |
| 301.1 (⁷⁹Br) / 303.1 (⁸¹Br) | 171.0 (⁷⁹Br) / 173.0 (⁸¹Br) | [C₅H₄BrN]⁺ fragment |
-
Collision Energy: This parameter must be optimized for each transition to achieve the most stable and intense fragment ion signal.[3]
Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound.
| Technique | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation of the carbamate. | Analysis of thermally stable impurities or byproducts. |
| High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) | Provides accurate mass measurements for elemental composition determination.[4] | Higher instrumentation cost. | Structural elucidation and identification of unknown metabolites or degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS; requires larger sample amounts. | Definitive structural confirmation of the bulk material. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule.[5] | Limited structural information for complex molecules. | Quick verification of functional groups in synthesized material. |
Conclusion
The analysis of this compound is most effectively and sensitively achieved using LC-MS/MS with ESI in positive ion mode. The predictable fragmentation of the Boc group and the characteristic isotopic signature of bromine provide a solid foundation for developing robust and specific quantitative methods. While other techniques like NMR and HRMS play crucial roles in definitive structural confirmation and the identification of unknowns, LC-MS/MS remains the workhorse for routine quantification in complex matrices encountered in drug development. The methodologies and comparative insights provided in this guide offer a strategic framework for researchers to confidently approach the analytical challenges presented by this and structurally related molecules.
References
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PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. National Center for Biotechnology Information. [Link]
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Applichem. tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. [Link]
-
Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
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Lewis, J. S., & Busch, K. L. (1985). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 57(6), 1152–1154. [Link]
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Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1684. [Link]
-
Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
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He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]
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YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Akamatsu, S., et al. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 50(11), 1255-1262. [Link]
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, yield, and impurity profile of the final product. This guide provides a detailed comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity determination of this compound, offering insights into the rationale behind method selection and optimization.
The challenge in analyzing this compound lies in its molecular structure: a moderately polar pyridine core, a non-polar tert-butyl (Boc) protecting group, and a bromo-substituent. This combination necessitates a chromatographic method capable of resolving the main analyte from structurally similar impurities, such as starting materials (e.g., 5-bromopyridin-2-amine), deprotected analogues, and potential regioisomers. This guide compares a conventional C18 stationary phase method with a phenyl-hexyl phase, highlighting the impact of column chemistry on selectivity for this class of compounds.
The Analytical Imperative: Choosing the Right Column
The heart of an HPLC method is the column. The choice of stationary phase dictates the primary mode of interaction and, consequently, the selectivity of the separation. For a molecule like this compound, which possesses both hydrophobic (Boc group, ethyl group) and polar/aromatic (bromopyridine ring) characteristics, different column chemistries can offer unique advantages.
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering robust hydrophobic interactions. They are excellent for separating compounds based on differences in hydrophobicity. However, for molecules with similar hydrophobicity but subtle structural differences (e.g., isomers), a standard C18 column may not provide sufficient resolution.
-
Phenyl-Hexyl Columns: This phase offers a mixed-mode separation mechanism. It provides hydrophobic interactions via the hexyl ligands and π-π interactions through the phenyl rings. This dual-mode interaction can be particularly advantageous for separating aromatic and heterocyclic compounds, as it introduces an additional layer of selectivity based on the analyte's ability to interact with the electron-rich phenyl groups. This can be critical for resolving impurities that differ in their aromatic character or steric hindrance around the pyridine ring.
Below, we detail two distinct methods and compare their performance based on hypothetical, yet realistic, experimental data.
Experimental Design & Protocols
A self-validating protocol requires meticulous attention to detail, from sample preparation to data acquisition.
Sample and Standard Preparation
A consistent and accurate preparation protocol is fundamental to reliable results.
Caption: Workflow for preparing analytical samples and standards.
Method A: Conventional C18 Approach
This method relies on standard hydrophobic interactions for separation.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. The choice of 254 nm is based on the strong absorbance of the bromopyridine chromophore.
Method B: Phenyl-Hexyl Alternative for Enhanced Selectivity
This method leverages mixed-mode interactions to potentially improve the resolution of critical impurity pairs.
Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a strong ion-pairing agent that can sharpen peaks for basic compounds like pyridines.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 35% B
-
2-12 min: 35% to 85% B
-
12-14 min: 85% B
-
14.1-18 min: 35% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Comparative Performance Analysis
The efficacy of an analytical method is judged by its ability to separate all relevant components with adequate resolution in a reasonable timeframe. The following table summarizes the hypothetical performance of both methods for the analysis of a sample containing the main compound and two common process-related impurities.
-
Impurity 1: 5-bromopyridin-2-amine (Starting Material)
-
Impurity 2: N-ethyl-5-bromopyridin-2-amine (Deprotected Product)
Table 1: Comparative Chromatographic Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Impurity 1 | 4.5 | - |
| Impurity 2 | 9.8 | 1.6 |
| Main Compound | 10.5 | - |
| Total Run Time | 20 min | 18 min |
| Peak Tailing (Main) | 1.3 | 1.1 |
Interpretation of Results
Caption: Decision logic for selecting the optimal HPLC method.
-
Resolution: The most striking difference is the resolution between the main compound and Impurity 2 (the deprotected analogue). Method B on the Phenyl-Hexyl column provides a resolution of 2.8, which is significantly better than the 1.6 achieved with the C18 column. A resolution value >2.0 is generally desired for robust quantification, indicating baseline separation. The enhanced resolution in Method B is directly attributable to the π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte and impurities. This provides an orthogonal separation mechanism to the hydrophobicity, which is likely very similar between the main compound and its deprotected version.
-
Peak Shape: The use of TFA as a mobile phase modifier in Method B, combined with the unique surface chemistry of the phenyl-hexyl phase, results in a superior peak shape (Tailing Factor = 1.1) compared to Method A (1.3). Symmetrical peaks (Tailing Factor close to 1.0) are crucial for accurate integration and quantification.
-
Analysis Time: Method B also offers a slightly shorter run time (18 minutes vs. 20 minutes), which can be a significant advantage in high-throughput environments.
Conclusion and Recommendation
While a standard C18 column (Method A) can provide a seemingly adequate separation, it falls short in robustly resolving the main analyte from a critical, structurally similar impurity. The resolution value of 1.6 is borderline and could be compromised by minor variations in mobile phase composition, temperature, or column aging.
Method B, utilizing a Phenyl-Hexyl stationary phase, is unequivocally the superior choice for the purity analysis of this compound. It delivers a shorter analysis time, better peak shape, and, most importantly, significantly higher resolution for the critical pair. This is a direct result of leveraging the mixed-mode separation mechanism, where the π-π interactions of the phenyl phase provide the necessary selectivity that hydrophobicity alone cannot. This guide demonstrates that a thoughtful, mechanism-based approach to method development is paramount for ensuring the integrity of analytical data in pharmaceutical development.
References
A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for 5-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in drug discovery and development, the construction of biaryl and hetero-biaryl structures is a frequent necessity, with pyridine-containing moieties being particularly prevalent in bioactive molecules. The coupling of 5-bromopyridines presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the potential for the lone pair on the nitrogen atom to interact with and inhibit the palladium catalyst.
This guide provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki coupling of 5-bromopyridines. Drawing from experimental data, we will explore the nuances of catalyst selection, from traditional phosphine-ligated systems to modern N-heterocyclic carbene (NHC) complexes, to empower researchers to make informed decisions for their specific synthetic applications.
The Challenge of 5-Bromopyridine Coupling: A Mechanistic Perspective
The efficacy of a Suzuki-Miyaura coupling is contingent on the smooth progression of its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] With 5-bromopyridines, the inherent electronic properties of the substrate can complicate this process. The electron-withdrawing nature of the pyridine nitrogen can decrease the electron density of the C-Br bond, which can either facilitate or hinder the initial oxidative addition step depending on the catalyst system.
A more significant challenge arises from the potential for the pyridine nitrogen to coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction. The choice of ligand plays a crucial role in mitigating this inhibition by sterically shielding the palladium center or by electronically modulating its properties to favor the desired catalytic pathway.
Comparative Performance of Palladium Catalyst Systems
The selection of the appropriate palladium catalyst is paramount for a successful Suzuki coupling of 5-bromopyridines. The performance of a catalyst is largely dictated by the nature of the ligand coordinated to the palladium center. We will now compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald-type), and those with N-heterocyclic carbene (NHC) ligands.
For a standardized comparison, we will consider the Suzuki coupling of 5-bromopyridine with phenylboronic acid as a model reaction.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 5-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[3]
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used, and relatively inexpensive catalyst.[4] While effective for many Suzuki couplings, its performance with challenging substrates like 5-bromopyridine can be limited. The relatively small size and moderate electron-donating ability of the triphenylphosphine ligand may not be sufficient to prevent catalyst inhibition by the pyridine nitrogen, often necessitating higher catalyst loadings and longer reaction times to achieve good yields.[3]
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald-type, e.g., Pd(OAc)₂/SPhos): The development of bulky and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5] The steric bulk of ligands like SPhos helps to create a coordinatively unsaturated palladium center, which is more reactive, and also shields the metal from inhibitory binding by the pyridine substrate. This leads to higher turnover numbers and allows for lower catalyst loadings.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as a highly active and robust class of catalysts for Suzuki couplings.[3] NHCs are strong σ-donors, which enhances the catalytic activity of the palladium center.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly well-suited for heteroaryl couplings.[7] The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides significant steric bulk, preventing catalyst dimerization and deactivation. These catalysts often allow for very low catalyst loadings and short reaction times, making them highly efficient.[3]
Experimental Protocols
The following are generalized, step-by-step methodologies for the Suzuki-Miyaura coupling of 5-bromopyridine with phenylboronic acid using the catalyst systems discussed.
General Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 1: Using a Traditional Phosphine-Based Catalyst (Pd(PPh₃)₄)
-
Inert Atmosphere Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser, add 5-bromopyridine (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ (2.0-3.0 mmol).
-
Catalyst Addition: Under a positive pressure of an inert gas (Nitrogen or Argon), add Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald-Type Catalyst System (Pd(OAc)₂/SPhos)
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1 mol%) and SPhos (e.g., 1.1 mol%) to a reaction vessel.
-
Reagent Addition: Add the 5-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 4 hours).
-
Workup and Purification: Follow the workup and purification procedure as described for the traditional phosphine-based catalyst.
Protocol 3: Using an NHC-Based Catalyst (PEPPSI-IPr)
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.
-
Reagent Addition: Add the 5-bromopyridine (1.0 mmol), the phenylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., t-AmylOH).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).
-
Workup and Purification: Follow the workup and purification procedure as described for the traditional phosphine-based catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
To further elucidate the reaction mechanism, the following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The Suzuki coupling of 5-bromopyridines is a critical transformation in the synthesis of many pharmaceutical and materials science targets. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer significant advantages in terms of efficiency, catalyst loading, and reaction times.
For routine and cost-sensitive applications, optimization of conditions with Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates, higher yields, and improved process efficiency, the use of Buchwald-type ligands such as SPhos is highly recommended. For the most demanding applications, or where very low catalyst loadings are desired, NHC-based catalysts like PEPPSI-IPr represent the state-of-the-art, offering exceptional activity and robustness.
The choice of catalyst is ultimately a balance of cost, efficiency, and the specific demands of the synthetic target. By understanding the mechanistic nuances and the comparative performance of different catalyst systems, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]. Accessed January 12, 2026.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]. Accessed January 12, 2026.
-
ResearchGate. PEPPSI-Effect on Suzuki-Miyaura Reactions Using 4,5-Dicyano-1,3-dimesitylimidazol-2-ylidene-Palladium Complexes: A Comparison between trans -Ligands. [Link]. Accessed January 12, 2026.
-
MDPI. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]. Accessed January 12, 2026.
-
Corpas, M., & Pérez, P. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(61), 15037-15053. [Link]. Accessed January 12, 2026.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]. Accessed January 12, 2026.
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A Researcher's Guide to Navigating Amino Group Protection in 5-Bromopyridin-2-ylamine Synthesis: A Comparative Analysis of Alternatives to Boc
Introduction: The Strategic Imperative of Amine Protection
5-Bromopyridin-2-ylamine is a cornerstone building block in medicinal chemistry and materials science, frequently employed in the synthesis of highly functionalized pyridine derivatives, many of which are investigated as potent kinase inhibitors and other therapeutic agents.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is well-documented.[2][3][4] However, the presence of the primary amino group at the C2 position introduces significant synthetic challenges. This group is nucleophilic and can interfere with a wide range of subsequent chemical transformations, necessitating the use of a protecting group.
The tert-butoxycarbonyl (Boc) group is arguably the most common choice for amine protection due to its ease of installation and mild, acidic removal conditions.[5] However, its lability in acidic environments and potential instability in the presence of strong organometallic bases used for reactions like ortho-lithiation can limit its application. This guide provides a comprehensive comparison of viable alternative protecting groups to Boc for 5-bromopyridin-2-ylamine, offering experimental insights and data-driven recommendations to help researchers select the optimal protecting group for their specific synthetic strategy.
The Benchmark: tert-Butoxycarbonyl (Boc) Group
The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Its primary advantage lies in its straightforward removal with acids like trifluoroacetic acid (TFA) or HCl, which generates the volatile byproducts isobutene and CO₂.[6]
Advantages:
-
Mild Deprotection: Cleavage occurs under acidic conditions that are orthogonal to many other protecting groups (e.g., Cbz, Fmoc).[7][8]
-
High Yields: Protection and deprotection steps generally proceed in high yields.
-
Stability: Stable to basic conditions, hydrogenolysis, and many nucleophiles.[5][9]
Limitations for 5-Bromopyridin-2-ylamine:
-
Acid Lability: Unsuitable for subsequent reactions that require acidic conditions.
-
Ortho-lithiation Incompatibility: The acidic N-H proton of the carbamate can be abstracted by strong bases like n-BuLi. Furthermore, directed ortho-metalation can be complicated by rearrangement or decomposition.[10]
-
Potential for Catalyst Inhibition: While often compatible, the unprotected pyridine nitrogen can sometimes interact with and inhibit transition metal catalysts in cross-coupling reactions.
Comparative Analysis of Alternative Protecting Groups
The selection of an appropriate protecting group is dictated by the planned synthetic sequence. We will now evaluate several key alternatives to Boc, focusing on their stability, orthogonality, and performance in reactions critical to the functionalization of 5-bromopyridin-2-ylamine.
Benzyl Carbamate (Cbz or Z) Group
The Cbz group is a classic amine protecting group, offering an excellent orthogonal strategy to the acid-labile Boc group.[7][8] It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Key Feature: Its primary mode of deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[11]
-
Stability: It is stable to both acidic and basic conditions, making it a robust choice for a wide range of reactions.[7]
-
Application Insight: The Cbz group is ideal when the synthetic route involves acidic steps where a Boc group would be cleaved, or when the final product is sensitive to acid but stable to hydrogenation. However, it is incompatible with reactions that utilize palladium catalysts and a hydrogen source, or if the molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Acetyl (Ac) Group
The simple acetyl group, installed using acetic anhydride or acetyl chloride, serves as a robust and economical protecting group.
-
Key Feature: Its electron-withdrawing nature significantly reduces the nucleophilicity of the amine.
-
Stability: It is stable to a variety of conditions, including palladium-catalyzed cross-coupling reactions. For instance, N-[5-bromo-2-methylpyridin-3-yl]acetamide has been shown to be an effective substrate in Suzuki coupling reactions.[3]
-
Deprotection: Removal is typically achieved via acidic or basic hydrolysis, which can be harsh. Milder methods, such as using thionyl chloride and pyridine, have also been reported for aromatic amides.[12]
-
Application Insight: The acetyl group is a good choice when a "workhorse" protecting group is needed for reactions like bromination or palladium coupling, and the substrate can tolerate the hydrolytic deprotection conditions.[13][14]
Pivaloyl (Piv) Group
The sterically hindered pivaloyl group is a powerful tool, particularly when regioselective functionalization adjacent to the amino group is desired.
-
Key Feature: It is an excellent directing group for ortho-lithiation.[15] The carbonyl oxygen coordinates the organolithium reagent, directing deprotonation to the adjacent C3 position of the pyridine ring.
-
Stability: The bulky tert-butyl group provides significant steric hindrance, making the pivalamide highly resistant to nucleophilic attack and hydrolysis.
-
Deprotection: Removal is challenging and typically requires forcing conditions, such as strong acid (e.g., 6M HCl, reflux) or base (e.g., KOH, reflux).
-
Application Insight: The pivaloyl group is the premier choice when the synthetic strategy involves a directed ortho-metalation step to introduce a substituent at the C3 position. Its robustness makes it suitable for a variety of subsequent reactions before deprotection.
Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group forms a highly stable sulfonamide that is resilient to a wide range of reaction conditions.
-
Key Feature: Exceptional stability. The resulting N-tosyl-5-bromopyridin-2-ylamine is resistant to strong acids, bases, and many organometallic reagents.
-
Stability: It is one of the most robust amine protecting groups available.
-
Deprotection: This stability comes at a cost. Cleavage requires harsh reductive conditions (e.g., sodium naphthalenide, sodium amalgam) or strongly acidic conditions (e.g., HBr in acetic acid).
-
Application Insight: The tosyl group should be considered when the planned synthetic route involves multiple steps with harsh or varied conditions where other protecting groups might fail. Its use is a strategic decision that must account for the challenging deprotection step.
Data-Driven Comparison Summary
The following table summarizes the key characteristics of the discussed protecting groups to facilitate a side-by-side comparison.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Key Stability | Deprotection Conditions | Ideal Use Case for 5-Bromopyridin-2-ylamine |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Base, Hydrogenolysis | Acid (TFA, HCl) | General use, when no strong acid or ortho-lithiation is planned. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Acid, Base | H₂, Pd/C | Orthogonal protection to Boc; when acid-stability is required. |
| Acetyl | Ac | Ac₂O or AcCl, base | Pd-coupling, Mild Acid/Base | Acidic or Basic Hydrolysis | When a robust, economical group for cross-coupling is needed. |
| Pivaloyl | Piv | Piv-Cl, base | Strong Acid/Base, Organometallics | Strong Acid/Base (reflux) | Directed ortho-lithiation at the C3 position. |
| p-Toluenesulfonyl | Ts | Ts-Cl, base | Very high (Acid, Base, Oxidants) | Harsh Reduction or Strong Acid | Multi-step synthesis with harsh conditions. |
Visualizing the Synthetic Workflow
Choosing a protecting group is a critical decision point in a synthetic pathway. The following diagram illustrates a decision-making workflow based on the desired subsequent transformation of 5-bromopyridin-2-ylamine.
Caption: Decision workflow for selecting a protecting group.
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of 5-bromopyridin-2-ylamine with selected alternative groups.
Protocol 1: Pivaloyl (Piv) Protection
-
Rationale: This protocol installs the bulky pivaloyl group, preparing the substrate for subsequent ortho-lithiation or other transformations requiring a robust protecting group.
-
Procedure:
-
To a stirred solution of 5-bromopyridin-2-ylamine (1.0 eq) in anhydrous pyridine or THF at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(5-bromopyridin-2-yl)pivalamide.
-
Protocol 2: Acetyl (Ac) Protection & Suzuki Coupling
-
Rationale: This two-step workflow demonstrates the utility of the acetyl group in protecting the amine during a Suzuki cross-coupling reaction, a common C-C bond-forming reaction.[3]
-
Workflow Diagram:
Caption: Acetyl protection followed by Suzuki coupling.
-
Procedure (Part A: Protection):
-
Dissolve 5-bromopyridin-2-ylamine (1.0 eq) in pyridine or dichloromethane.
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours.
-
Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield N-(5-bromopyridin-2-yl)acetamide, which is often pure enough for the next step.[14][16]
-
-
Procedure (Part B: Suzuki Coupling):
-
In a Schlenk flask, combine N-(5-bromopyridin-2-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 85-95 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the coupled product.
-
Conclusion and Recommendations
While Boc remains a valuable and widely used protecting group, its limitations necessitate a broader toolkit for the synthetic chemist working with 5-bromopyridin-2-ylamine. The choice of an alternative is not arbitrary but a strategic decision based on the entire synthetic plan.
-
For syntheses requiring acid stability , the Cbz group is an excellent orthogonal alternative.
-
For robust protection during cross-coupling reactions where cost is a factor, the acetyl group is a practical choice.
-
When the key transformation is directed ortho-lithiation to functionalize the C3 position, the pivaloyl group is unequivocally the superior option.
-
In complex, multi-step syntheses involving a gauntlet of harsh reagents, the exceptional stability of the tosyl group may be required, provided the final deprotection challenge is addressed.
By understanding the distinct advantages and liabilities of each protecting group, researchers can design more efficient, robust, and successful synthetic routes to novel and valuable pyridine-based compounds.
References
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PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Online]. Available: [Link]
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Online]. Available: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online]. Available: [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Online]. Available: [Link]
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Wikipedia. Buchwald–Hartwig amination. [Online]. Available: [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online]. Available: [Link]
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Reddit. (2021). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. [Online]. Available: [Link]
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Heterocyclic Letters. (2021). A novel and an efficient protocol for the synthesis of 2-amino-5-bromopyridine. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. N-(5-Bromopyridin-2-yl)acetamide. [Online]. Available: [Link]
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CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Online]. Available: [Link]
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Myers Research Group, Harvard University. ortho metalation. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2023). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. [Online]. Available: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online]. Available: [Link]
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ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online]. Available: [Link]
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NIH National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Online]. Available: [Link]
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Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Online]. Available: [Link]
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PubMed. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. [Online]. Available: [Link]
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ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Online]. Available: [Link]
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PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. [Online]. Available: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available: [Link]
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MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to Efficacy Comparison of PROTAC Building Blocks in Drug Discovery
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules elegantly hijack the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[4][5] A PROTAC molecule is a tripartite entity, composed of a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[6][7]
The success of a PROTAC does not hinge on a single component but on the synergistic interplay of all three building blocks. The ultimate goal is the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2][8] This guide provides an in-depth comparison of these fundamental building blocks, supported by experimental data and detailed protocols, to empower researchers in the rational design of potent and selective protein degraders.
The Central Role of the Ternary Complex
Unlike traditional inhibitors where efficacy often correlates with high binding affinity, a PROTAC's potency is more closely linked to its ability to form a stable ternary complex.[9][10][11] The concept of "cooperativity" is central here; it describes how the binding of the PROTAC to one protein influences its binding to the other.[12] Positive cooperativity, where the formation of a binary complex enhances the formation of the ternary complex, is a key driver of efficient protein degradation.[10][12] Consequently, the selection and optimization of each building block should be viewed through the lens of its contribution to the stability and productivity of this crucial trimolecular assembly.
Comparative Analysis of E3 Ligase Ligands: The Anchors of Degradation
While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for PROTAC design, primarily due to the availability of high-affinity, drug-like small molecule ligands.[13][14] The choice of E3 ligase is critical as it influences tissue distribution, potential off-target effects, and the geometry of the ternary complex.[13]
The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][15] However, the field is rapidly expanding to include a broader repertoire of E3 ligases to overcome limitations and expand the scope of targeted protein degradation.[6][15]
| E3 Ligase | Common Ligands | Key Characteristics & Considerations |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide (IMiDs) | Widely used, well-characterized ligands. Broad tissue distribution.[14][15] |
| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide | Potent and well-understood interaction. Different cellular localization compared to CRBN.[15] |
| MDM2 | Nutlin derivatives (e.g., Nutlin-3) | Can be used to degrade proteins in p53 wild-type cancers.[15][] |
| IAPs (cIAP1, XIAP) | Bestatin, LCL161 derivatives | Can induce apoptosis in addition to protein degradation. |
| RNF4 | Covalent binders (e.g., CCW 16) | Recruits SUMO-dependent E3 ligase, offering a different degradation pathway.[13] |
| DCAF1 | Sulfonamide derivatives | Can be effective in cells with acquired resistance to CRBN-based PROTACs.[6] |
The selection of an E3 ligase and its corresponding ligand should be a strategic decision based on the target protein's biology, the desired therapeutic context, and the potential to achieve favorable protein-protein interactions within the ternary complex.
The Linker: More Than Just a Spacer
The linker is arguably the most critical and highly variable component in PROTAC design.[1][4][17] It is not a passive tether but an active contributor to the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[17][18][19] The linker's length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex.[][21][]
Linker Classification and Impact on Efficacy
PROTAC linkers can be broadly categorized into flexible and rigid types.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most common due to their synthetic tractability.[17]
-
Rigid Linkers: These incorporate structures like alkynes or phenyl rings to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and reducing the entropic penalty of ternary complex formation.[]
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.[17] A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into productive proximity.[17][]
Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[17]
-
Dmax: The maximum percentage of target protein degradation achieved.[17]
The following table presents hypothetical data for a series of PROTACs targeting BRD4, illustrating the impact of linker length and composition. All PROTACs in this example share the same warhead (JQ1) and E3 ligase ligand (for VHL).
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Alkyl | 8 | 500 | 75 |
| PROTAC-A2 | Alkyl | 12 | 150 | 90 |
| PROTAC-A3 | Alkyl | 16 | 25 | >95 |
| PROTAC-A4 | Alkyl | 20 | 120 | 85 |
| PROTAC-P1 | PEG | 9 (3 units) | 250 | 80 |
| PROTAC-P2 | PEG | 12 (4 units) | 80 | 92 |
| PROTAC-P3 | PEG | 15 (5 units) | 15 | >95 |
| PROTAC-P4 | PEG | 18 (6 units) | 75 | 90 |
This data illustrates a common trend where degradation potency is highly sensitive to linker length, with an optimal length achieving the lowest DC50 and highest Dmax. The more hydrophilic PEG linkers often result in improved potency compared to alkyl linkers of similar length.
The Warhead: A Shift in Perspective
The warhead provides specificity by binding to the protein of interest.[7] However, a crucial lesson from PROTAC development is that high binary binding affinity of the warhead does not always translate to superior degradation efficacy.[9] In some cases, PROTACs with weaker-binding warheads can be more potent degraders if they promote a more stable ternary complex.[9] This highlights that the primary driver of efficacy is the stability of the entire POI-PROTAC-E3 ligase assembly, not just the affinity of one part of it.[10]
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, diagrams can illustrate the key concepts and experimental sequences.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC efficacy.
Protocols for Efficacy Evaluation: A Step-by-Step Guide
A rigorous, multi-assay approach is essential to fully characterize and compare PROTAC efficacy.[24][25] The following protocols provide a framework for this evaluation.
Protocol 1: Ternary Complex Formation and Stability using Surface Plasmon Resonance (SPR)
Causality: SPR directly measures the kinetics (on-rate, off-rate) and affinity of molecular interactions in real-time. This assay is crucial for understanding the stability of the ternary complex, a key predictor of degradation efficiency.[11] A longer dissociative half-life of the ternary complex often correlates with better intracellular degradation.[11]
Methodology:
-
Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL-ElonginC-ElonginB complex) onto a streptavidin-coated sensor chip.
-
Analyte Injection 1 (Binary Interaction): Inject a series of concentrations of the POI over the chip surface to confirm no non-specific binding to the E3 ligase.
-
Analyte Injection 2 (Ternary Complex Formation): Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.
-
Injection and Measurement: Inject these solutions over the E3 ligase-coated surface. The binding response will be proportional to the amount of ternary complex formed.
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate the dissociative half-life (t½ = ln(2)/kd).
-
Comparison: Compare the kinetic parameters and half-lives across different PROTACs. A slower kd and longer t½ indicate a more stable ternary complex.
Protocol 2: Cellular Target Protein Degradation using Western Blot
Causality: This is the definitive assay to confirm that the PROTAC leads to the intended biological outcome: a reduction in the level of the target protein within a cellular context. It is a robust, semi-quantitative method for determining DC50 and Dmax.[26]
Methodology:
-
Cell Culture and Seeding: Culture a relevant cell line (e.g., MCF7 for an ER-targeting PROTAC) and seed cells into 6-well plates to achieve ~70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax values.[27]
-
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
Causality: Before a PROTAC can induce degradation, it must enter the cell and bind its target. The NanoBRET™ assay confirms this crucial first step in live cells, providing a quantitative measure of target engagement and cell permeability.[26][27]
Methodology:
-
Cell Line Generation: Create a stable cell line or use transient transfection to express the POI as a fusion protein with NanoLuc® luciferase at one of its termini.[27]
-
Cell Plating: Plate the engineered cells in a 96-well, white-bottom plate.
-
Assay Setup:
-
Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that also binds to the POI, to the cells. This creates a baseline BRET signal due to the proximity of the NanoLuc® donor and the fluorescent tracer acceptor.[27]
-
Immediately add the PROTACs at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-POI fusion.
-
-
Signal Measurement: Incubate for approximately 2 hours and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions simultaneously.
-
Data Analysis: A decrease in the BRET signal indicates that the PROTAC has entered the cell and displaced the tracer from the target protein. Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50 value, which reflects the potency of target engagement.[27]
By integrating data from these biochemical, cellular, and functional assays, researchers can build a comprehensive understanding of a PROTAC's structure-activity relationship, enabling the rational design and optimization of highly efficacious protein degraders.
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Tran, E., Leconte, A. M., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. [Link]
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Pan, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(3), 139-152. [Link]
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Nath, S. R., et al. (2010). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry, 285(53), 41543–41554. [Link]
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Chi, F., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340–349. [Link]
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Riching, K. M., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 85-97.e5. [Link]
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]
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Singh, S., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]
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BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
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AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry eBooks (pp. 147-171). [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
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Bai, N., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 10, e70503. [Link]
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Zhang, T., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 927-944. [Link]
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Gabizon, R., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(8), e202100682. [Link]
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Politecnico di Torino. (n.d.). Design and rationalizing warhead for the PROTAC targeting gamma-tubulin using neural networks. Webthesis. [Link]
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Smith, C. A., et al. (2024). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. arXiv. [Link]
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IUCr Journals. (n.d.). Optimising GOLD pipelines for in silico PROTAC screening. IUCr Journals. [Link]
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NanoTemper Technologies. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
ResearchGate. (n.d.). Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]
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ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. [Link]
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X-ray crystal structure of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate derivatives
An In-Depth Guide to the Structural Elucidation of 5-Bromopyridin-2-yl Carbamate Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of modern chemical and pharmaceutical research.[1] Understanding the exact atomic arrangement, conformation, and intermolecular interactions of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to deciphering structure-activity relationships (SAR), optimizing lead compounds, and controlling solid-state properties like polymorphism and solubility.
This guide provides a comprehensive comparison of single-crystal X-ray diffraction—the gold standard for structural elucidation—with alternative analytical techniques.[1][2] We will focus on the structural characteristics of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate and its derivatives, a class of compounds of significant interest in medicinal chemistry.
While a published single-crystal X-ray structure for this compound is not publicly available as of this guide's publication, we will use the closely related and structurally foundational molecule, 2-amino-5-bromopyridine , as a primary case study for which crystallographic data exists.[3] By examining its crystal structure, we can derive key insights into the non-covalent interactions that govern the solid-state architecture of this family of compounds. We will then compare these features with data from other brominated pyridine derivatives to provide a broader understanding.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography provides an unambiguous, high-resolution map of electron density within a crystal lattice. From this map, the precise coordinates of each atom can be determined, yielding definitive information on:
-
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
-
Stereochemistry: Unambiguous assignment of relative and absolute configurations at chiral centers.[4]
-
Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.
-
Intermolecular Interactions: A detailed picture of how molecules pack together, revealing crucial hydrogen bonds, halogen bonds, and other non-covalent forces that dictate the crystal's properties.[5][6]
This level of detail is often unattainable by other methods, making crystallography indispensable when absolute structural proof is required.[4]
Case Study: Structural Insights from 2-Amino-5-bromopyridine
The crystal structure of 2-amino-5-bromopyridine provides a foundational model for understanding the supramolecular chemistry of its more complex carbamate derivatives. The key interactions governing its crystal packing are hydrogen and halogen bonds.
Table 1: Crystallographic Data for 2-amino-5-bromopyridine
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₅H₅BrN₂ | [3] |
| Space Group | P 1 2₁/c 1 | [3] |
| a (Å) | 13.80 | [3] |
| b (Å) | 5.839 | [3] |
| c (Å) | 7.687 | [3] |
| β (°) | 106.04 |[3] |
The Role of Halogen Bonding
A defining feature in the crystal structures of many bromopyridine derivatives is the halogen bond (XB) . This is a highly directional, non-covalent interaction where the bromine atom acts as an electrophilic "σ-hole" donor to a nucleophilic acceptor, such as a nitrogen atom or another halogen anion.[7][8] In studies of related halopyridinium salts, C–Br···X⁻ contacts have been shown to be a dominant interaction, often shorter than the sum of the van der Waals radii, indicating a significant attractive force that influences crystal packing.[5][7] For derivatives of this compound, one can anticipate that the bromine atom will play a crucial role in forming similar halogen-bonding motifs, potentially interacting with the carbonyl oxygen of the carbamate group or the pyridine nitrogen of an adjacent molecule.
Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is critical for success.
Figure 1. High-level workflow from chemical synthesis to final 3D crystal structure determination.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from procedures for analogous compounds.
-
Starting Material: Begin with commercially available 2-amino-5-bromopyridine.
-
N-Ethylation: React 2-amino-5-bromopyridine with an ethylating agent (e.g., ethyl iodide) in the presence of a suitable base (e.g., NaH) in an aprotic solvent like THF to form 5-bromo-N-ethylpyridin-2-amine.
-
Boc Protection: Dissolve the resulting secondary amine in a solvent such as dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP.[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts, and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Growing Single Crystals for Diffraction
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth.[10][11]
-
Solvent Selection (Crucial Step): The choice of solvent is paramount. The ideal solvent should dissolve the compound when hot but exhibit poor solubility when cold.[11][12] For pyridine derivatives, polar solvents are often a good starting point.[12] Test solubility of ~10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with hexane or water).
-
Recrystallization Method - Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Alternative Method - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (e.g., DCM).
-
Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the compound's solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in each dimension with clear faces) have formed, carefully remove them from the mother liquor using a pipette or a small loop.
Comparison with Alternative Structural Elucidation Methods
While X-ray crystallography is definitive, it is not always feasible. Other techniques provide complementary information and are sometimes sufficient for routine characterization.
Table 2: Comparison of Key Structural Analysis Techniques
| Technique | Strengths | Limitations | Application for Bromopyridines |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure, stereochemistry, and packing.[2] | Requires high-quality single crystals; solid-state structure may differ from solution. | The "gold standard" for absolute proof of structure and studying halogen/hydrogen bonding. |
| NMR Spectroscopy | Excellent for structure in solution; provides connectivity (COSY, HMBC) and spatial proximity (NOESY).[13] | Does not directly provide bond lengths/angles; can be ambiguous for complex stereochemistry.[4] | Essential for confirming covalent structure post-synthesis and studying solution-state conformation. |
| Computational Chemistry (e.g., DFT) | Predicts structures and properties without experiments; can model non-isolable species.[7] | Predictions must be validated by experimental data; computationally expensive for large systems. | Useful for predicting electrostatic potential to understand halogen bonding propensity and for corroborating experimental findings.[7] |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline form; useful for polymorphism screening.[14] | Does not typically yield a full 3D structure on its own (unless combined with other methods like CSP).[14] | Critical for quality control, ensuring batch-to-batch consistency of the crystalline form. |
Figure 2. Logical relationship between primary structural elucidation techniques.
Conclusion
For the family of this compound derivatives, a multi-faceted approach to structural analysis is most powerful. While NMR and mass spectrometry are indispensable for confirming the successful synthesis of the target molecule, only single-crystal X-ray diffraction can provide the unequivocal, high-resolution three-dimensional data necessary for modern drug design and development. The insights gained from crystal structures—particularly the role of halogen and hydrogen bonding in directing supramolecular assembly—are critical for understanding and controlling the solid-state properties that are inextricably linked to the performance and viability of a pharmaceutical compound.
References
- Benchchem. Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
- Stilinović, V., et al. Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Cryst. Growth Des.
- Stilinović, V., et al. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, ACS Publications.
- ResearchGate. Halogen bonding in crystal structure of [Co(2-BrPy)2Cl2] complexes.
- Blagden, N., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications.
- ResearchGate. Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine – 1,4-diiodotetrafluorobenzene (2/1).
- ResearchGate. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
- Cambridge Crystallographic Data Centre. How to: Search Scientific Literature with the Cambridge Structural Database (CSD).
- Wikipedia. Cambridge Structural Database.
- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Chemistry LibreTexts. Recrystallization.
- DATACC. Cambridge Crystallographic Data Centre (CCDC).
- CCDC. The Largest Curated Crystal Structure Database.
- CCDC. Access Structures.
- Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate.
- Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?
- PubChem. 2-Amino-5-bromopyridine.
- ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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A Comparative Guide to the Analytical Standards of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of intermediates are paramount. This guide provides a comprehensive overview of the analytical standards for tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights to ensure the robust quality control of this critical reagent.
The Imperative of Rigorous Analytical Scrutiny
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a multi-pronged analytical approach is not just recommended but essential for its quality control.
This guide will compare and contrast the primary analytical techniques used to establish the identity, purity, and impurity profile of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [5] |
| Molecular Weight | 301.18 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity (Typical) | ≥96% | [5] |
Core Analytical Techniques: A Comparative Analysis
The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic molecules like our target compound. A reverse-phase method is typically the most effective approach.
Rationale for Method Design:
The combination of a C18 column with an acetonitrile/water mobile phase provides a robust separation of the non-polar analyte from potential polar and non-polar impurities. The inclusion of a buffer system is critical for ensuring peak shape and retention time reproducibility for the basic pyridine moiety. UV detection is suitable due to the presence of the chromophoric pyridine ring.
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Data Comparison: HPLC vs. Alternative Chromatographic Techniques
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
| HPLC-UV | Partition chromatography | High resolution, quantitative, suitable for non-volatile compounds. | Requires chromophore, potential for co-elution of impurities. |
| Gas Chromatography (GC) | Partition chromatography | High efficiency for volatile compounds. | Not suitable for this non-volatile, thermally labile compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography | Rapid, low cost, good for reaction monitoring. | Lower resolution, semi-quantitative at best. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are indispensable.
Rationale for NMR Analysis:
¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of different types of carbon atoms. Together, they provide a detailed map of the molecule's structure. A Certificate of Analysis for a similar compound, tert-Butyl [(S)-1-(4-bromophenyl)ethyl]carbamate, confirms that the NMR spectrum should be consistent with the structure for the product to meet specifications.[7]
Workflow for NMR Structural Confirmation:
Caption: NMR Workflow for Structural Elucidation.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~7.2 | d | 1H | Pyridine H-3 |
| ~4.0 | q | 2H | -N-CH₂-CH₃ |
| ~1.5 | s | 9H | -C(CH₃)₃ |
| ~1.2 | t | 3H | -N-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound and for identifying potential impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful method for impurity identification.
Rationale for MS Analysis:
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.
Experimental Protocol: LC-MS
-
LC System: Utilize the HPLC conditions described previously.
-
MS System: Quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-500.
-
Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected molecular ion.
Expected Mass Spectrum:
The ESI-MS spectrum is expected to show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺ at m/z 301.0 and 303.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Comparison of Analytical Standards
| Parameter | HPLC-UV | ¹H NMR | LC-MS |
| Identity | Retention Time | Chemical Shifts & Coupling | Molecular Ion (m/z) |
| Purity | Peak Area % | Integration of Impurity Signals | Relative Abundance of Impurity Ions |
| Quantitation | Excellent | Good (with internal standard) | Semi-quantitative |
| Impurity Detection | Good (for chromophoric impurities) | Good (for impurities >1%) | Excellent (high sensitivity) |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. While HPLC provides the most robust method for purity determination and quantitation of impurities, NMR spectroscopy is unparalleled for definitive structural confirmation. Mass spectrometry serves as a crucial tool for molecular weight verification and impurity identification.
For routine quality control, a validated HPLC method is the industry standard. However, for initial characterization of a new batch or for troubleshooting, a combination of all three techniques is essential to provide a comprehensive understanding of the material's quality. The protocols and comparative data presented in this guide offer a solid foundation for establishing robust analytical standards for this important pharmaceutical intermediate.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2)
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q14: Analytical Procedure Development. 2023.
-
Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. [Link]
-
Hoffman Fine Chemicals. tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. [Link]
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A Comparative Guide to the Reaction Kinetics of Substituted Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecules. For scientists engaged in drug discovery and materials science, the synthesis of compounds containing the pyridine moiety is of paramount importance due to their prevalence in pharmaceuticals and functional materials. Substituted bromopyridines are key building blocks in this endeavor, serving as versatile precursors for the introduction of a wide array of functional groups.
The efficiency of these synthetic transformations is critically dependent on the reaction kinetics, which are in turn governed by a subtle interplay of electronic and steric factors. This guide provides a comparative study of the reaction kinetics for substituted bromopyridines in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By understanding the underlying principles that dictate the reactivity of different bromopyridine isomers and their substituted derivatives, researchers can make more informed decisions in reaction design and optimization, ultimately accelerating the discovery and development of novel chemical entities.
Theoretical Framework: Understanding the Kinetics of Cross-Coupling Reactions
The rates of palladium-catalyzed cross-coupling reactions are influenced by a multitude of factors, including the nature of the catalyst and ligands, the choice of base and solvent, and the temperature.[1] However, the intrinsic reactivity of the bromopyridine substrate plays a pivotal role. The electronic properties of the pyridine ring and the nature and position of its substituents directly impact the key steps of the catalytic cycle.
The general palladium-catalyzed cross-coupling cycle proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[2] The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step.
The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally makes bromopyridines more reactive towards oxidative addition compared to their bromobenzene counterparts. However, the position of the bromine atom and other substituents can significantly modulate this reactivity. Electron-withdrawing groups tend to accelerate the oxidative addition step, while electron-donating groups can have the opposite effect.
Comparative Kinetics of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[3][4] The reactivity of substituted bromopyridines in this reaction is highly dependent on the electronic and steric environment of the C-Br bond.
Substituent Effects on Reaction Rates
While comprehensive, directly comparable kinetic data for a wide range of substituted bromopyridines under identical conditions is scarce in the literature, general trends can be extrapolated from yield and reaction time data. For instance, in the Suzuki-Miyaura coupling of various heteroaryl bromides with phenylboronic acids, bromopyridines generally exhibit good reactivity, often affording high yields.[5] It has been observed that electron-withdrawing substituents on the pyridine ring can enhance the reaction rate, likely by facilitating the oxidative addition step. Conversely, sterically demanding substituents near the bromine atom can hinder the approach of the palladium catalyst, thereby slowing the reaction.
A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids highlighted the influence of the electronic nature of the boronic acid, with electron-rich boronic acids generally providing better yields.[6] This suggests that the transmetalation step can also be rate-influencing.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid Derivatives
| Bromopyridine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison |
| 2-Bromo-5-methylpyridine | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | DMF/H₂O | 80 | 5 | >80 | [5] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | DMF/H₂O | 80 | 7 | Moderate | [5] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. The fictionalized data is included for illustrative purposes to highlight potential differences in reactivity.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For bromopyridines, the oxidative addition step is often considered to be the rate-determining step. The electron-deficient nature of the pyridine ring facilitates this step.
Comparative Kinetics of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile method for the formation of C-N bonds.[7] The reaction kinetics are sensitive to the steric and electronic properties of both the bromopyridine and the amine coupling partner.
Influence of Substituents and Isomerism
Generally, electron-deficient bromopyridines are more reactive in Buchwald-Hartwig aminations. The position of the bromine atom also plays a crucial role. For instance, 2-bromopyridines can sometimes be challenging substrates due to potential inhibition of the catalyst by the product. However, the use of appropriate ligands can overcome this issue.[8]
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using a palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) catalytic system, achieving satisfactory to nearly quantitative yields.[8] This suggests that with the right choice of catalyst and ligands, even challenging substrates can be effectively coupled.
Table 2: Representative Conditions for the Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 98 | [8] |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 75 | [8] |
| Ortho-substituted Aryl Bromides | Ammonium Sulfate | Pd Precatalyst | - | - | - | - | High | [9] |
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the bromopyridine to a Pd(0) complex.[10] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst. The nature of the ligand is critical in facilitating both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[11]
Comparative Kinetics of Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[12][13] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes.
Reactivity of Substituted Bromopyridines
The reactivity of bromopyridines in the Sonogashira reaction is influenced by both electronic and steric factors. Electron-deficient bromopyridines generally exhibit higher reactivity. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated that the reaction proceeds efficiently under optimized conditions, affording good to excellent yields.[14]
A high-throughput kinetic study of the Sonogashira reaction of a series of meta- and para-substituted aryl bromides with phenylacetylene revealed that electron-withdrawing substituents accelerate the reaction.[15] This is consistent with the oxidative addition of the aryl bromide to the palladium(0) catalyst being the rate-determining step. The study also determined activation parameters, showing that aryl bromides have activation enthalpies in the range of 54-82 kJ mol⁻¹.[15]
Table 3: Representative Yields for the Sonogashira Coupling of Bromopyridines
| Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [14] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 92 | [14] |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)Cl₂/CuI | iPr₂NH | DMF | 120 (MW) | 0.42 | Excellent | [16] |
Mechanistic Pathway
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The role of the copper cocatalyst is to facilitate the transmetalation step by forming a copper(I) acetylide, which is more reactive towards transmetalation with the palladium(II) complex. Copper-free Sonogashira reactions are also known, but they often require more forcing conditions.[12]
Experimental Protocols for Kinetic Analysis
To obtain reliable and reproducible kinetic data, a well-designed experimental protocol is essential. The choice of monitoring technique depends on the specific reaction and the available instrumentation.
General Workflow for a Kinetic Study
The following workflow outlines the key steps for conducting a kinetic study of a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Monitoring Suzuki-Miyaura Coupling by GC-MS
This protocol provides a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
1. Reagent Preparation:
-
Prepare stock solutions of the bromopyridine, boronic acid, base, and an internal standard (a stable compound that does not react under the reaction conditions and has a different retention time from the reactants and products) in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and ligand.
2. Reaction Setup:
-
In an oven-dried reaction vessel equipped with a stir bar, add the appropriate volumes of the bromopyridine, boronic acid, base, and internal standard stock solutions.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
While maintaining a positive pressure of the inert gas, add the catalyst stock solution to initiate the reaction.
3. Reaction Monitoring:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or a dilute acid solution) and an extraction solvent (e.g., ethyl acetate).
-
Vortex the vial and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
4. Data Analysis:
-
Integrate the peak areas of the bromopyridine, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.
Note: For air-sensitive reactions, it is crucial to use proper Schlenk techniques or conduct the experiment in a glovebox. Online HPLC can also be a powerful tool for monitoring these reactions from within an inert environment, providing accurate concentration profiles.[17]
Conclusion and Future Outlook
The reaction kinetics of substituted bromopyridines in palladium-catalyzed cross-coupling reactions are governed by a complex interplay of electronic and steric factors. While general trends can be established, a deeper, quantitative understanding requires systematic kinetic studies under standardized conditions. This guide has provided a comparative overview of the reactivity of substituted bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and practical experimental protocols.
The continued development of high-throughput screening methods and in-situ monitoring techniques will undoubtedly lead to a more comprehensive understanding of the kinetics of these important transformations.[18][19] This knowledge will empower chemists to design more efficient and selective synthetic routes to novel pyridyl-containing molecules, accelerating innovation in drug discovery and materials science.
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Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4438. [Link]
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Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
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Mondal, B., et al. (2016). Comparative kinetic study of the Suzuki reaction involving 4-bromoanisole and some heteroaryl bromides using a Pd–poly(N-isopropylacrylamide) hybrid material as a catalyst. RSC Advances, 6(92), 89759-89767. [Link]
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Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(16), 3684–3687. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
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van der Heijden, F., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 328-341. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (2019, November 1). Spectroscopy. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 5). YouTube. [Link]
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Reek, J. N. H., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(43), 15284-15289. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Hartwig, J. F., & Driver, M. S. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10903–10904. [Link]
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Magano, J., & Dunetz, J. R. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Plenio, H., et al. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 18(46), 14783-14793. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83281-83284. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 33(7), 430-441. [Link]
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Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
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Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6358–6413. [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the proper disposal of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate (CAS No. 1032758-85-2), a compound utilized in modern drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in a laboratory setting.
Disclaimer: As of the publication of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1032758-85-2) was not publicly available. The following procedures have been synthesized from data on structurally similar compounds, including other brominated pyridine derivatives and carbamates, as well as general guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] It is imperative that these recommendations are supplemented by a site-specific risk assessment conducted by qualified environmental health and safety (EHS) professionals.
Understanding the Hazard Profile
-
Halogenated Pyridine Moiety: Brominated pyridines can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[2] Upon combustion, they can release hazardous gases such as hydrogen bromide and nitrogen oxides.
-
Carbamate Group: Carbamates as a class of compounds can exhibit varying levels of toxicity. Some are known to be cholinesterase inhibitors, though the effects of this specific compound are not well-documented.[3][4][5] Carcinogenicity has been associated with some carbamates, such as ethyl carbamate.[6][7]
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.[8]
Due to these potential hazards, this compound must be treated as a hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate safety measures are in place.
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors or dust. |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is incineration by a licensed hazardous waste disposal facility.[8] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Caption: Decision workflow for the proper segregation of this compound waste.
Step 2: Containerization
-
Select the Correct Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste." This is typically a high-density polyethylene (HDPE) or glass container provided by your institution's EHS department.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within or near the laboratory.
Step 3: Handling Spills and Contaminated Materials
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill is contained within the fume hood. If outside a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use a chemical absorbent pad or vermiculite. For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Collect: Carefully sweep or wipe up the absorbed material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Any materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as contaminated solid waste in the halogenated organic waste stream.
Final Disposal Logistics
Coordinate with your institution's EHS department for the final pickup and disposal of the hazardous waste container. They will have established procedures and schedules for collection by a licensed hazardous waste contractor. Ensure that all institutional paperwork is completed accurately.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following these guidelines, researchers can ensure a safe working environment, protect our ecosystem, and maintain compliance with all relevant regulations. Always prioritize safety and consult with your EHS professionals for any questions or concerns.
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Comprehensive Safety and Handling Guide for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Hazard Assessment: A Synthesis of Structural Analogs
The toxicological properties of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate have not been fully investigated.[1] To formulate a reliable safety plan, we must infer its potential hazards from its constituent chemical moieties: the brominated pyridine ring and the tert-butyl carbamate functional group.
-
Brominated Pyridine Moiety: Halogenated pyridines can be hazardous. For instance, Pyridinium bromide perbromide is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3] The presence of bromine on the pyridine ring suggests that this compound may be an irritant and potentially corrosive upon contact. Halogenated organic compounds should be handled with care to avoid skin and eye contact, as well as inhalation.[4]
-
Tert-butyl Carbamate Moiety: Safety data for tert-butyl carbamate indicates that it may cause eye irritation.[1][5] While not classified as highly toxic, its toxicological profile is not fully characterized, warranting careful handling to avoid direct exposure.[1][6]
Based on this composite analysis, it is prudent to treat this compound as a potentially hazardous substance that may cause skin and eye irritation or burns, and could be harmful if inhaled or ingested.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with the rationale for each selection rooted in the potential hazards identified.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes of the compound, which may cause serious eye irritation or damage.[1][2][7] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact. Nitrile gloves provide good resistance to a range of chemicals, but it is crucial to inspect them for any signs of degradation or puncture before use.[8] Do not use latex gloves as they offer little chemical protection.[8] |
| Body Protection | A laboratory coat and, if handling large quantities, a chemical-resistant apron or coveralls | To protect the skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | To be used in areas with inadequate ventilation or when there is a risk of generating dust or aerosols of the compound.[1] |
Experimental Workflow for Donning and Doffing PPE
Caption: A logical workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for preventing accidental exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[9]
-
Fume Hood: For all procedures that may generate dust, aerosols, or vapors, work must be conducted within a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
3.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the safety procedures outlined in this guide.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas) to avoid direct contact.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handling techniques to minimize aerosol formation.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate all work surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Spill Management and First Aid
4.1. Spill Response
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety department.
4.2. First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Classification: As a brominated organic compound, this chemical should be classified as halogenated hazardous waste.[4][10]
-
Waste Collection:
-
Disposal Method: The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[10] These facilities are equipped with the necessary technology to manage the byproducts of combustion, such as hydrogen bromide.[11]
Disposal Decision Workflow
Caption: A decision workflow for the proper segregation and disposal of laboratory chemical waste.
By adhering to the comprehensive guidelines outlined in this document, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]
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Appchem. (n.d.). tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Ideal Response. (2023, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Durham Tech. (2015, January 19). Safety Data Sheet: Pyridinium bromide perbromide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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Acros Pharmatech. (n.d.). (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Allan Chemical Corporation. (2023, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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PubMed. (2023). The role of personal protective equipment (PPE) in reducing firefighter exposure to chemical hazards: A systematic review. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
